molecular formula C17H14O6 B8255250 Kaempferol 3,5-dimethyl ether CAS No. 1486-65-3

Kaempferol 3,5-dimethyl ether

货号: B8255250
CAS 编号: 1486-65-3
分子量: 314.29 g/mol
InChI 键: XMCNEMKKAQGVGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Kaempferol 3,5-dimethyl ether has been reported in Chrysothamnus humilis and Dioscorea bulbifera with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-12-7-11(19)8-13-14(12)15(20)17(22-2)16(23-13)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCNEMKKAQGVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440519
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-65-3
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Kaempferol 3,5-dimethyl ether: A Technical Guide to its Natural Sources, Isolation, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3,5-dimethyl ether, a naturally occurring O-methylated flavonol, has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the well-studied flavonoid, kaempferol, it is postulated to share similar anti-inflammatory and anticancer properties, potentially with altered bioavailability and metabolic stability. This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed, generalized protocol for its isolation and purification, and a summary of its putative biological activities and associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (7,4'-Dihydroxy-3,5-dimethoxyflavone) is a flavonoid characterized by a flavone (B191248) backbone with methoxy (B1213986) groups at the 3 and 5 positions and hydroxyl groups at the 7 and 4' positions. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound)

This methylation pattern distinguishes it from its parent compound, kaempferol, and may influence its pharmacokinetic and pharmacodynamic properties. The study of O-methylated flavonoids is of growing importance as methylation can enhance metabolic stability and membrane permeability, potentially leading to improved therapeutic efficacy.

Natural Sources

This compound has been identified in a limited number of plant species. The primary documented natural sources are:

  • Chrysothamnus humilis (Greene)[1]

  • Dioscorea bulbifera L.[2]

  • Populus nigra L. (Black Poplar)[3]

While these sources have been confirmed, the concentration of this compound within these plants has not been extensively quantified in the available literature.

Isolation and Purification

A specific, detailed experimental protocol for the isolation of this compound is not extensively documented in publicly available literature. However, based on standard methodologies for the isolation of flavonoids from plant materials, a generalized protocol can be proposed. The following workflow represents a plausible approach for the extraction and purification of this compound from its natural sources.

General Experimental Workflow for Isolation

workflow start Plant Material (e.g., Dried and Powdered Chrysothamnus humilis) extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) filtration->partitioning column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) partitioning->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purification Further Purification (e.g., Preparative HPLC) fraction_collection->purification characterization Structural Elucidation (NMR, MS) purification->characterization end Pure Kaempferol 3,5-dimethyl ether characterization->end

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

The following protocols are representative of the steps outlined in the workflow above and are based on established methods for flavonoid isolation.

3.2.1. Extraction

  • Preparation of Plant Material: Air-dry the plant material (e.g., aerial parts of Chrysothamnus humilis) at room temperature and grind into a fine powder.

  • Maceration: Macerate the powdered plant material with methanol (or ethanol) at a ratio of 1:10 (w/v) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3.2.2. Fractionation

  • Solvent Partitioning: Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Fraction Concentration: Concentrate each fraction in vacuo to yield the respective n-hexane, ethyl acetate, and n-butanol fractions. The flavonoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

3.2.3. Chromatographic Purification

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column. Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Fraction Collection and Analysis: Collect the fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

  • Sephadex LH-20 Chromatography: Pool the fractions containing the compound of interest and further purify using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Preparative HPLC: For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

3.2.4. Structural Elucidation

The structure of the purified compound should be confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the proton and carbon framework. 2D-NMR techniques (COSY, HSQC, HMBC) can be used to establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and elemental composition.

Biological Activities and Signaling Pathways

Direct experimental data on the biological activities of this compound is limited. However, based on the extensive research on its parent compound, kaempferol, it is hypothesized that the 3,5-dimethyl ether derivative may exhibit similar anti-inflammatory and anticancer properties. The methylation of hydroxyl groups can influence the potency and selectivity of these activities.

Anti-Inflammatory Activity

Kaempferol is known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound shares these mechanisms.

Putative Anti-Inflammatory Signaling Pathways:

anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Induces K35DME This compound K35DME->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Kaempferol has been shown to possess anticancer properties through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Putative Anticancer Signaling Pathways:

anticancer GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation and Survival Akt->Proliferation Promotes K35DME This compound K35DME->PI3K Inhibits K35DME->Akt Inhibits

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

Quantitative Data

Quantitative data on the biological activity of this compound is scarce in the current literature. The following tables are provided as a template for future research findings. For comparative purposes, data for the parent compound, kaempferol, is included where available, with the caveat that these values may not be directly representative of the dimethylated form.

Table 1: In Vitro Anticancer Activity (IC₅₀ values)

CompoundCell LineCancer TypeAssayIC₅₀ (µM)Reference
This compound---Data not available-
KaempferolVariousVariousMTTVaries widely[4]

Table 2: In Vitro Anti-inflammatory Activity

CompoundCell LineAssayEndpointResultReference
This compound---Data not available-
KaempferolRAW 264.7Griess AssayNO ProductionInhibition[5]

Key Experimental Protocols for Biological Evaluation

The following are standard in vitro assays that can be employed to evaluate the biological activities of this compound.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Griess Assay for Nitric Oxide Production
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with potential therapeutic applications. While its natural sources have been identified, further research is required to quantify its abundance in these plants and to develop optimized and specific isolation protocols. The biological activities of this compound remain largely unexplored, and future studies should focus on in vitro and in vivo evaluations of its anti-inflammatory and anticancer properties to elucidate its mechanisms of action and to determine if the dimethyl ether derivative offers any advantages over its parent compound, kaempferol. The protocols and information provided in this guide serve as a starting point for researchers to further investigate the therapeutic potential of this compound.

References

An In-depth Technical Guide to 3,5-Dihydroxy-4',7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial research for "7,4'-Dihydroxy-3,5-dimethoxyflavone" did not yield a well-documented compound. This guide will focus on the closely related and well-studied isomer, 3,5-Dihydroxy-4',7-dimethoxyflavone , also known as Kaempferol-7,4'-dimethyl ether.

Introduction

3,5-Dihydroxy-4',7-dimethoxyflavone is a naturally occurring O-methylated flavonol found in various medicinal plants, including Alpinia nigra, Zingiber phillipseae, and Tamarix aphylla. As a member of the flavonoid class of polyphenolic compounds, it has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to investigate this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

3,5-Dihydroxy-4',7-dimethoxyflavone is a yellow crystalline solid.[1] It is soluble in organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), and ether, but has low solubility in water.[1]

PropertyValueSource(s)
Molecular Formula C₁₇H₁₄O₆[1]
Molecular Weight 314.29 g/mol [1]
CAS Number 15486-33-6[2]
Melting Point 178-184 °C[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low solubility in water.[1][4]
Appearance Yellow crystalline powder[1]

Biological Activities and Signaling Pathways

This flavonoid exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and antibacterial properties.[1][4]

Antioxidant Activity

The antioxidant capacity of 3,5-Dihydroxy-4',7-dimethoxyflavone is a key aspect of its therapeutic potential. Like many flavonoids, it can scavenge free radicals by donating hydrogen atoms from its hydroxyl groups, thereby neutralizing these reactive species.[1]

Antibacterial Activity

Studies have demonstrated the efficacy of this compound against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)Source(s)
Staphylococcus aureus200 µg/mL[4][5]
Escherichia coli225 µg/mL[4][5]
Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of 3,5-Dihydroxy-4',7-dimethoxyflavone are limited, the activities of structurally similar flavonoids suggest a likely mechanism involving the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[6][7] Flavonoids are known to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX).[8][9]

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which 3,5-Dihydroxy-4',7-dimethoxyflavone may exert its anti-inflammatory effects, based on known actions of similar flavonoids.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_flavonoid 3,5-Dihydroxy-4',7-dimethoxyflavone cluster_pathway Cellular Signaling cluster_nucleus Nucleus cluster_response Inflammatory Response Stimulus Stimulus IKK IKK Stimulus->IKK MAPK MAPK Stimulus->MAPK Flavonoid Flavonoid Flavonoid->IKK inhibits Flavonoid->MAPK inhibits IκBα IκBα IKK->IκBα phosphorylates NF_kB NF-κB IκBα->NF_kB releases Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression translocates to nucleus MAPK->Gene_Expression activates transcription factors Cytokines Cytokines (TNF-α, IL-6) COX-2, iNOS Gene_Expression->Cytokines

Proposed anti-inflammatory signaling pathway of 3,5-Dihydroxy-4',7-dimethoxyflavone.

Experimental Protocols

General Workflow for Isolation from a Natural Source

The isolation of 3,5-Dihydroxy-4',7-dimethoxyflavone from plant material typically follows a standard phytochemical workflow.

isolation_workflow start Plant Material (e.g., Alpinia nigra rhizomes) extraction Extraction (e.g., with methanol (B129727) or dichloromethane) start->extraction filtration Filtration and Concentration extraction->filtration fractionation Chromatographic Fractionation (e.g., column chromatography) filtration->fractionation purification Purification of Active Fractions (e.g., preparative TLC or HPLC) fractionation->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization

General workflow for the isolation of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.[10][11]

Principle: DPPH is a stable free radical that is purple in solution and has a maximum absorbance at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, and its absorbance decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Sample Preparation: Dissolve 3,5-Dihydroxy-4',7-dimethoxyflavone in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the DPPH working solution to each well.

    • For the control, add 20 µL of the solvent instead of the sample to the DPPH solution.

    • For the blank, add 20 µL of the solvent and 180 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: From a pure culture of the test microorganism (e.g., S. aureus or E. coli), prepare a suspension in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of 3,5-Dihydroxy-4',7-dimethoxyflavone (in a suitable solvent that does not inhibit bacterial growth) to the first well.

    • Perform a serial twofold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: A well containing broth and the bacterial inoculum but no test compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

3,5-Dihydroxy-4',7-dimethoxyflavone is a promising natural product with demonstrated antioxidant and antibacterial activities, and strong potential as an anti-inflammatory agent. This technical guide provides a foundational understanding of its chemical properties and biological activities, along with standardized protocols for its investigation. Further research into its specific mechanisms of action, particularly its interaction with inflammatory signaling pathways, will be crucial in elucidating its full therapeutic potential. The provided experimental workflows and pathway diagrams serve as a valuable resource for researchers and scientists in the ongoing exploration of this and other related flavonoids.

References

Kaempferol 3,5-Dimethyl Ether: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3,5-dimethyl ether, a derivative of the naturally occurring flavonoid kaempferol, presents a promising yet underexplored scaffold for drug discovery. While extensive research has elucidated the diverse biological activities of kaempferol, including its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, specific experimental data on the 3,5-dimethyl ether derivative remains scarce in publicly available literature. This technical guide provides a comprehensive framework for the biological activity screening of Kaempferol 3,5-dimethyl ether. It summarizes the known activities of the parent compound, kaempferol, as a predictive basis for the potential therapeutic applications of its dimethylated analog. Detailed experimental protocols for key in vitro assays are provided to facilitate future research and a systematic evaluation of this compound. Furthermore, this guide presents hypothetical signaling pathways and experimental workflows to support the design and implementation of a robust screening cascade. The objective is to equip researchers with the necessary tools and theoretical framework to investigate the therapeutic potential of this compound.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological effects[1]. Kaempferol, a prominent member of the flavonol subclass, has been the subject of numerous studies demonstrating its potential in the prevention and treatment of various diseases[2][3]. Its biological activities are attributed to its ability to modulate various cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress[4][5].

Chemical modification of the kaempferol backbone, such as methylation, can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, which in turn can modulate its biological activity. This compound (also known as 7,4'-Dihydroxy-3,5-dimethoxyflavone) is one such derivative that has been identified in plant species like Chrysothamnus humilis and Dioscorea bulbifera[6][7][8][9][10]. Despite its natural occurrence, there is a notable lack of comprehensive studies on its specific biological activities.

This guide aims to bridge this knowledge gap by providing a structured approach to the biological activity screening of this compound. By leveraging the extensive data on kaempferol, we can formulate hypotheses about the potential efficacy of its 3,5-dimethyl ether derivative and outline the necessary experimental steps for validation.

Predicted Biological Activities Based on the Parent Compound, Kaempferol

The biological activities of this compound are likely to be qualitatively similar to those of kaempferol, although the potency may differ due to the methylation at the 3 and 5 positions. The hydroxyl groups on the flavonoid skeleton are crucial for their biological effects, and their substitution can influence receptor binding and enzyme inhibition.

Anticancer Activity

Kaempferol has been shown to exhibit anticancer effects in a variety of cancer cell lines through mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis[4][11][12].

Table 1: In Vitro Anticancer Activity of Kaempferol (Parent Compound)

Cell LineCancer TypeAssayIC50 (µM)Reference
MDA-MB-231Breast CancerMTT9.45 ± 0.20[13]
MCF-7Breast CancerMTT10.08 ± 0.57[13]
A549Lung CancerMTT35.80 ± 0.4 µg/ml[14]
HepG2Liver CancerMTTNot Specified[12]
HCT116Colon CancerNot SpecifiedNot Specified[4]

Note: The data presented is for the parent compound, kaempferol, and serves as a reference for predicting the potential activity of this compound. The conversion of µg/ml to µM depends on the molecular weight of the compound.

Anti-inflammatory Activity

Kaempferol exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β)[15]. It is known to modulate key inflammatory signaling pathways like NF-κB and MAPK[16][17].

Antioxidant Activity

The antioxidant properties of flavonoids are primarily due to their ability to scavenge free radicals. The number and position of hydroxyl groups influence this activity. Methylation of the hydroxyl groups at positions 3 and 5 in this compound may alter its radical scavenging capacity compared to the parent compound.

Table 2: In Vitro Antioxidant Activity of Kaempferol (Parent Compound)

AssayIC50 (µM)Reference
DPPH Radical ScavengingNot Specified[15]
ABTS Radical ScavengingNot Specified[18]
Antimicrobial Activity

Kaempferol and its derivatives have demonstrated activity against a range of bacteria and fungi[19][20][21]. The mechanism of action is thought to involve the disruption of microbial membranes and inhibition of essential enzymes.

Table 3: In Vitro Antimicrobial Activity of Kaempferol Derivatives (Illustrative)

MicroorganismDerivativeAssayMIC (µg/mL)Reference
Staphylococcus aureusKaempferol glycosidesBroth microdilution1-2[22]
Escherichia coliKaempferol glycosidesBroth microdilutionNot Specified[22]
Candida albicansKaempferol glycosidesBroth microdilutionNot Specified[22]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols for Biological Activity Screening

The following are detailed, standardized protocols for the initial in vitro screening of this compound.

Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is an indicator of the inflammatory response.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of complete culture medium and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent like dexamethasone).

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. NO production is measured by quantifying its stable metabolite, nitrite, using the Griess reagent.

  • Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Sample Preparation: Prepare a stock solution of this compound in methanol or DMSO and serially dilute it to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the different concentrations of the compound. Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serially dilute this compound in the broth medium in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic or antifungal).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that this compound might modulate (based on the known actions of kaempferol) and a general workflow for its biological activity screening.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Biological Activity Screening cluster_analysis Data Analysis and Follow-up synthesis Synthesis or Isolation of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (MTT, Apoptosis, etc.) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) characterization->anti_inflammatory antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial data_analysis IC50 / EC50 / MIC Determination anticancer->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis antimicrobial->data_analysis pathway_analysis Mechanism of Action Studies (Western Blot, qPCR) data_analysis->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: General experimental workflow for the biological screening of this compound.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates K35dMe This compound (Hypothesized) K35dMe->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel therapeutic agents. While direct evidence of its biological activity is currently lacking, the extensive research on its parent compound, kaempferol, provides a strong rationale for its investigation. This technical guide offers a comprehensive roadmap for researchers to systematically screen this compound for its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Future research should focus on the following:

  • Systematic in vitro screening: Employing the protocols outlined in this guide to generate robust quantitative data on the biological activities of this compound.

  • Structure-activity relationship (SAR) studies: Comparing the activity of this compound with that of kaempferol and other methylated derivatives to understand the influence of the 3,5-dimethyl substitution.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo validation: Progressing promising in vitro findings to preclinical animal models to assess efficacy and safety.

By following a structured and comprehensive screening approach, the scientific community can unlock the therapeutic potential of this compound and contribute to the development of new and effective medicines.

References

An In-depth Technical Guide on the Predicted Mechanism of Action of Kaempferol 3,5-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Kaempferol (B1673270) 3,5-dimethyl ether is a derivative of the naturally occurring flavonoid, kaempferol. While direct experimental data on this specific ether is limited, this guide provides a predictive overview of its mechanism of action based on the extensive research conducted on its parent compound. Kaempferol is well-documented for its anti-inflammatory, antioxidant, and anticancer properties, which are attributed to its modulation of key cellular signaling pathways.[1][2][3][4][5][6][7] This document synthesizes the known biological activities of kaempferol and its other derivatives to forecast the therapeutic potential of Kaempferol 3,5-dimethyl ether. Detailed experimental protocols and visual representations of predicted signaling pathways are provided to facilitate future research and validation.

Introduction to Kaempferol and its Derivatives

Kaempferol is a tetrahydroxyflavone found in a wide variety of plants and plant-based foods.[3][6] It and its glycosylated forms have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, cardioprotective, neuroprotective, and antidiabetic effects.[3][5] The biological activity of kaempferol is largely attributed to the arrangement of its hydroxyl groups, which can participate in hydrogen bonding and redox reactions.

Methylation of these hydroxyl groups, as in this compound, can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and ability to interact with biological targets. These modifications can, in turn, influence its bioavailability and mechanism of action. While specific data for the 3,5-dimethyl ether derivative is not abundant, the activities of other methylated kaempferol compounds, such as Kaempferol-7,4'-dimethyl ether, have been explored, showing retained, and in some cases, modulated biological effects.[8][9][10][11][12]

Predicted Mechanisms of Action

Based on the known functions of kaempferol, the following mechanisms are predicted for this compound. The methylation at the 3 and 5 positions may enhance cell membrane permeability and alter binding affinities for intracellular targets.

Kaempferol is a potent anti-inflammatory agent that modulates key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6][8][13] It is highly probable that this compound will exhibit similar anti-inflammatory properties.

  • NF-κB Pathway Inhibition: The NF-κB signaling cascade is a central regulator of inflammation. Kaempferol has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4][6] It is predicted that this compound will also interfere with this pathway, potentially by inhibiting the phosphorylation of IκBα, which would prevent the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_NF-kB IkB-NF-kB Complex IKK->IkB_NF-kB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NF-kB->NF-kB releases K35DME This compound (Predicted) K35DME->IKK inhibits (predicted) DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Predicted inhibition of the NF-κB signaling pathway.
  • MAPK Pathway Modulation: The MAPK family, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses like inflammation. Kaempferol can suppress the phosphorylation of these kinases. This compound is also predicted to modulate this pathway, leading to a reduction in inflammatory responses.

The anticancer effects of kaempferol are well-established and occur through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[2][3][9][14]

  • Induction of Apoptosis: Kaempferol can trigger programmed cell death in cancer cells by modulating apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) and signaling pathways like PI3K/Akt.[2][3] The PI3K/Akt pathway is a key regulator of cell survival, and its inhibition by kaempferol promotes apoptosis. It is plausible that this compound, with potentially increased cellular uptake, could be an effective inhibitor of this pro-survival pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits K35DME This compound (Predicted) K35DME->Akt inhibits (predicted) Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Protein Separation by Size) B->C D Protein Transfer (to PVDF or Nitrocellulose Membrane) C->D E Blocking (e.g., with BSA or Milk) D->E F Primary Antibody Incubation E->F G Secondary Antibody (HRP-conjugated) Incubation F->G H Chemiluminescent Detection G->H I Imaging and Data Analysis H->I

References

Kaempferol 3,5-dimethyl ether: A Technical Guide to Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Kaempferol (B1673270) 3,5-dimethyl ether, a naturally occurring flavonoid derivative. While quantitative solubility data for this specific ether remains limited in publicly available literature, this document compiles the existing qualitative information and offers context through the solubility of its parent compound, kaempferol. Furthermore, it delves into the well-documented biological activities of kaempferol and its derivatives, providing insights into their potential therapeutic applications by illustrating key signaling pathways.

Solubility Profile

Table 1: Qualitative Solubility of Kaempferol 3,5-dimethyl ether [1]

Solvent ClassSolventSolubility
ChlorinatedChloroform, DichloromethaneSoluble
EsterEthyl AcetateSoluble
Polar AproticDimethyl Sulfoxide (DMSO), AcetoneSoluble

To provide a quantitative perspective, the solubility of the parent compound, kaempferol, is presented below. It is important to note that the methylation of hydroxyl groups, as in this compound, generally increases lipophilicity, which may lead to different solubility values.

Table 2: Quantitative Solubility of Kaempferol [2]

SolventSolubility (mg/mL)
Ethanol~11
Dimethyl Sulfoxide (DMSO)~10
Dimethylformamide (DMF)~3
Ethanol:PBS (pH 7.2) (1:4)~0.2

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the solubility of a flavonoid like this compound, adapted from established methods for similar compounds[3].

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., Ethanol, DMSO)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that equilibrium is reached.

    • Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle for a specified time (e.g., 1-2 hours) in the thermostatic bath.

    • Carefully withdraw a sample of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved solid.

    • Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same HPLC conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess compound to solvent prep2 Equilibrate in thermostatic shaker prep1->prep2 sample1 Settle suspension prep2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 calc2 Calculate original solubility calc1->calc2

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Biological Activity and Signaling Pathways

Kaempferol and its derivatives, including methylated forms, are known to exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways

Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. Kaempferol has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaempferol can inhibit this pathway, thereby reducing the production of inflammatory mediators.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. Kaempferol has been demonstrated to suppress the phosphorylation of these kinases, thus inhibiting downstream inflammatory signaling.

Inhibition of Pro-inflammatory Signaling by Kaempferol Derivatives

G cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response stimuli LPS, Cytokines, etc. IKK IKK stimuli->IKK MAPK MAPK (ERK, JNK, p38) stimuli->MAPK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases response Expression of Pro-inflammatory Genes NFkappaB->response translocates to nucleus MAPK->response activates transcription factors Kaempferol Kaempferol Derivative Kaempferol->IKK inhibits Kaempferol->MAPK inhibits

Caption: Kaempferol derivatives inhibit inflammatory responses by targeting the IKK/NF-κB and MAPK pathways.

Anticancer Activity: Modulation of Apoptosis and Cell Cycle

Kaempferol has been investigated for its anticancer properties, which are linked to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects are often mediated through the modulation of signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway[4][5].

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Kaempferol has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt, leading to the downstream induction of apoptosis[4].

Modulation of Cancer Cell Signaling by Kaempferol

G cluster_receptor Cell Surface cluster_pathway Signaling Pathway cluster_response Cellular Outcomes GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Survival Cell Survival & Proliferation Akt->Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Kaempferol Kaempferol Kaempferol->PI3K inhibits Kaempferol->Akt inhibits

Caption: Kaempferol induces apoptosis and inhibits proliferation in cancer cells by targeting the PI3K/Akt pathway.

Conclusion

This compound is a flavonoid derivative with demonstrated solubility in several common organic solvents. While specific quantitative solubility data remains to be fully elucidated, the information available for its parent compound, kaempferol, provides a useful reference for researchers. The significant body of research on the biological activities of kaempferol and its derivatives highlights their potential as modulators of key signaling pathways involved in inflammation and cancer. Further investigation into the precise solubility and bioactivity of this compound is warranted to fully understand its therapeutic potential.

References

The Enigmatic Potential of Kaempferol 3,5-Dimethyl Ether: A Structure-Activity Relationship Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270), a ubiquitous flavonol found in a myriad of plant-based foods and traditional medicines, has garnered significant scientific attention for its diverse pharmacological activities. Its derivatives, particularly methylated congeners, are of increasing interest due to their modified physicochemical properties which can enhance bioavailability and target specificity. This technical guide delves into the structure-activity relationships (SAR) of kaempferol and its derivatives, with a specific focus on the largely unexplored kaempferol 3,5-dimethyl ether . While direct experimental data on this specific diether is scarce, this paper aims to provide a comprehensive framework for understanding its potential biological activities by extrapolating from the well-documented pharmacology of its parent compound and other methylated analogues. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to empower researchers in the rational design and investigation of novel kaempferol-based therapeutics.

Introduction: The Promise of Methylated Flavonoids

Flavonoids are a major class of polyphenolic secondary metabolites in plants, renowned for their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Kaempferol (3,5,7,4'-tetrahydroxyflavone) is a prominent member of this family, exhibiting a broad spectrum of biological effects.[1] The therapeutic potential of kaempferol is often limited by its poor water solubility and extensive metabolism. Methylation of the hydroxyl groups on the kaempferol scaffold is a key natural and synthetic strategy to overcome these limitations. O-methylation can increase metabolic stability, enhance membrane permeability, and modulate interactions with biological targets.

This whitepaper focuses on the potential of this compound. While this specific derivative has been identified in plants such as Chrysothamnus humilis and Dioscorea bulbifera, its biological activities remain largely uncharacterized.[3] By examining the SAR of kaempferol and its other methylated derivatives, we can infer the likely pharmacological profile of this compound and identify key areas for future research.

Structure-Activity Relationship (SAR) Insights

The biological activity of kaempferol and its derivatives is intrinsically linked to their molecular structure. The number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid backbone are critical determinants of their therapeutic effects.

Anticancer Activity

Kaempferol exerts anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][4] The presence of hydroxyl groups, particularly at the C3 and C5 positions, is often considered crucial for its cytotoxic and pro-apoptotic activities.

Table 1: Anticancer Activity of Kaempferol and its Derivatives

CompoundCancer Cell LineAssayIC50 / EffectReference
KaempferolMDA-MB-231 (Breast)MTT Assay~25 µM[5]
KaempferolHepG2 (Liver)MTT AssayNot specified[6]
KaempferolCT26 (Colon)MTT AssayNot specified[6]
KaempferolB16F1 (Melanoma)MTT AssayNot specified[6]
8-prenylkaempferolMDA-231 (Breast)Not specified9.45±0.20μM[7]
6-prenylkaempferolMDA-231 (Breast)Not specified7.15±0.37 μM[7]
6,8-diprenylkaempferolMDA-231 (Breast)Not specifiedNot specified[7]
Kaempferol-3-O-methyletherHeLa (Cervical)QSDAR PredictionPredicted activity[8]

Note: The IC50 values for kaempferol can vary significantly depending on the cell line and experimental conditions.

Methylation at the 3 and 5 positions in this compound may alter its anticancer profile. While the loss of the 3-OH group might reduce some of its classical pro-apoptotic activities, the increased lipophilicity could enhance its cellular uptake and lead to interactions with different intracellular targets.

Anti-inflammatory Activity

Kaempferol modulates inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[9] This is often achieved through the inhibition of signaling pathways like NF-κB and MAPK.[2][10]

Table 2: Anti-inflammatory Activity of Kaempferol and its Derivatives

CompoundCell Line/SystemAssayMeasurementResultReference
KaempferolRAW 264.7 MacrophagesGriess AssayNO ProductionDose-dependent inhibition[9]
KaempferolJ774 MacrophagesNot specifiedNO SynthesisInhibition[9]
KaempferolHuman Monocytes (THP-1)Not specifiedInflammatory FactorsReduced production[11]
Kaempferol-7,4'-dimethyl etherMouse Peritoneal MacrophagesNot specifiedNO ProductionInhibition (concentration not specified)[5]
Kaempferol-7,4'-dimethyl etherMouse Peritoneal MacrophagesNot specifiedTNF-α ProductionInhibition (concentration not specified)[5]
Kaempferol-7,4'-dimethyl etherMouse Peritoneal MacrophagesNot specifiedIL-6 ProductionInhibition (concentration not specified)[5]

The anti-inflammatory activity of kaempferol is often attributed to its antioxidant and radical scavenging properties, which are influenced by the free hydroxyl groups. The methylation in this compound might diminish its direct antioxidant capacity. However, it could still exert anti-inflammatory effects by modulating key signaling enzymes.

Neuroprotective Effects

Kaempferol and its derivatives have shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress, neuroinflammation, and apoptosis.[10][12][13] They can modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt and MAPK/ERK pathways.[10][14]

Table 3: Neuroprotective Mechanisms of Kaempferol

MechanismKey Molecular Targets/PathwaysReference
AntioxidantScavenging of reactive oxygen species[14]
Anti-inflammatoryInhibition of microglia activation, reduction of inflammatory factors[12]
Anti-apoptoticModulation of Bcl-2 family proteins[14]
Modulation of Signaling PathwaysPI3K/Akt, MAPK/ERK, NF-κB[10]
Inhibition of Amyloid Fibril DepositionAβ, tau, α-synuclein[12]

The neuroprotective potential of this compound is an intriguing area for investigation. Its increased ability to cross the blood-brain barrier, due to enhanced lipophilicity, could lead to significant neuropharmacological effects, even if its direct antioxidant activity is reduced compared to the parent compound.

Experimental Protocols

To facilitate further research into this compound, this section provides detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound can be achieved through selective methylation of kaempferol. A general synthetic approach involves the protection of the more reactive 7- and 4'-hydroxyl groups, followed by methylation of the 3- and 5-hydroxyls, and subsequent deprotection.

  • Step 1: Protection of 7- and 4'-Hydroxyl Groups: Kaempferol is treated with a suitable protecting group, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate.

  • Step 2: Methylation of 3- and 5-Hydroxyl Groups: The protected kaempferol is then reacted with a methylating agent, for instance, dimethyl sulfate (B86663) or methyl iodide, in an appropriate solvent with a base.

  • Step 3: Deprotection: The protecting groups are removed, commonly through catalytic hydrogenation, to yield this compound.

For a detailed, analogous synthetic procedure, refer to the synthesis of 4'-substituted kaempfer-3-ols.[15]

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[5]

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the anti-inflammatory effect of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: The Griess reagent detects nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[5]

Visualization of Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key signaling pathways that are likely modulated by kaempferol and its derivatives, including the 3,5-dimethyl ether.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) Nucleus->iNOS_COX2 induces transcription K35DME This compound K35DME->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

anticancer_apoptosis_pathway K35DME This compound Bax Bax K35DME->Bax Upregulates? Bcl2 Bcl-2 K35DME->Bcl2 Downregulates? Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway modulation by this compound.

experimental_workflow_anticancer start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data (Calculate % Viability, IC50) mtt_assay->data_analysis end End: Determine Cytotoxicity data_analysis->end

Caption: Experimental workflow for assessing the anticancer activity of this compound.

Future Directions and Conclusion

The existing body of research on kaempferol and its derivatives strongly suggests that this compound holds significant, yet unproven, therapeutic potential. Its predicted enhanced bioavailability and metabolic stability make it a compelling candidate for drug development, particularly in the areas of oncology, inflammatory diseases, and neurodegenerative disorders.

Key areas for future research include:

  • In vitro screening: Comprehensive evaluation of the cytotoxic, anti-inflammatory, and neuroprotective effects of this compound across a range of cell lines.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by this derivative.

  • Pharmacokinetic studies: In vivo assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • In vivo efficacy studies: Evaluation of its therapeutic potential in animal models of cancer, inflammation, and neurodegeneration.

References

Potential Therapeutic Targets of Kaempferol 3,5-dimethyl ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on Kaempferol (B1673270) 3,5-dimethyl ether is limited in publicly available scientific literature. This guide extrapolates its potential therapeutic targets based on the well-documented activities of its parent compound, kaempferol, and other methylated derivatives. The information herein is intended to provide a foundational framework for future research and is not a definitive statement of the compound's biological activities.

Introduction

Kaempferol 3,5-dimethyl ether is a naturally occurring O-methylated flavonoid, a derivative of the widely studied flavonol, kaempferol. Flavonoids, as a class, are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The methylation of hydroxyl groups on the flavonoid backbone, as seen in this compound, can significantly alter a compound's physicochemical properties, such as its metabolic stability and bioavailability, potentially enhancing its therapeutic efficacy. Given the extensive research on kaempferol and its other methylated analogues, it is plausible that this compound shares similar molecular targets and mechanisms of action. This technical guide will synthesize the current understanding of these related compounds to propose potential therapeutic targets for this compound, with a focus on oncology and inflammatory diseases.

Potential Therapeutic Area: Oncology

The anti-cancer properties of kaempferol are well-documented across a range of cancer cell lines.[1] These effects are typically mediated through the modulation of key signaling pathways that control cell proliferation, apoptosis, and metastasis.

Proposed Molecular Targets in Oncology
  • PI3K/AKT Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Kaempferol has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[2]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of external stimuli and plays a crucial role in cancer progression. Kaempferol has been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting downstream signaling.[3]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Kaempferol can inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[4]

Quantitative Data on Anti-cancer Activity of Kaempferol and its Derivatives

The following table summarizes the cytotoxic effects of kaempferol and its derivatives on various cancer cell lines, providing a benchmark for potential studies on this compound.

CompoundCancer Cell LineCancer TypeIC50 ValueReference
KaempferolMDA-MB-231Breast Cancer43 µmol/L[5]
KaempferolBT474Breast Cancer>100 µmol/L[5]
KaempferolMCF-7Breast Cancer90.28 µg/ml[6]
KaempferolA549Lung Cancer35.80 µg/ml[6]
Kaempferol-7,4'-dimethyl ether--PTP1B IC50: 16.92 μM[6]

Signaling Pathway Diagram: PI3K/AKT Inhibition

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation K35DME This compound (Proposed) K35DME->PI3K K35DME->AKT

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.

Potential Therapeutic Area: Inflammation

Chronic inflammation is a key driver of many diseases. Kaempferol and its derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Proposed Molecular Targets in Inflammation
  • Cyclooxygenase (COX) and Lipo-oxygenase (LOX) Enzymes: Kaempferol is known to inhibit COX and LOX enzymes, which are key in the production of prostaglandins (B1171923) and leukotrienes, respectively.[7]

  • Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. Kaempferol and its derivatives can suppress the expression of iNOS.[7]

  • NF-κB Signaling Pathway: As mentioned in the context of oncology, NF-κB is a central regulator of inflammation. Inhibition of this pathway is a key mechanism of the anti-inflammatory effects of kaempferol.[8]

Quantitative Data on Anti-inflammatory Activity of Kaempferol and its Derivatives
CompoundAssayIC50 ValueReference
KaempferolDPPH radical scavenging26.10 +/- 1.33 µM[9]
Rhamnocitrin (Kaempferol 7-O-methyl ether)DPPH radical scavenging28.38 +/- 3.07 µM[9]
KaempferolIntracellular ROS inhibition7.58 µM[10]
Kaempferol-7,4'-dimethyl etherNO Production Inhibition46.1% at 100 µM[6]

Signaling Pathway Diagram: NF-κB Inhibition

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes K35DME This compound (Proposed) K35DME->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

    • Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression) Treatment->WB Data Data Analysis MTT->Data WB->Data

Caption: A general experimental workflow for in vitro evaluation of this compound.

Conclusion

While direct experimental evidence for this compound is currently scarce, the extensive body of research on its parent compound, kaempferol, and other methylated derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The proposed primary therapeutic targets lie within the realms of oncology and inflammatory diseases, with key molecular targets including the PI3K/AKT, MAPK, and NF-κB signaling pathways. The methylation at the 3 and 5 positions may influence the potency and pharmacokinetic profile of this compound compared to its analogues. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals to initiate and guide future studies to fully elucidate the therapeutic potential of this compound. Further in-depth in vitro and in vivo studies are warranted to validate these predicted targets and to establish a comprehensive pharmacological profile for this promising natural product derivative.

References

An In-Depth Technical Guide to In Silico Docking Studies of 7,4'-Dihydroxy-3,5-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to In Silico Docking of Flavonoids

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for predicting the binding affinity and interaction patterns of a small molecule (ligand), such as 7,4'-dihydroxy-3,5-dimethoxyflavone, with a biological macromolecule (receptor), typically a protein. Flavonoids, a diverse group of plant polyphenols, are known for their wide range of biological activities, making them excellent candidates for computational drug design and discovery.[1][2]

This guide will delineate a robust workflow for performing an in silico docking study on 7,4'-dihydroxy-3,5-dimethoxyflavone, from initial target selection to the final analysis of results.

Experimental Workflow

The overall workflow for an in silico docking study of a flavonoid is a multi-step process that involves preparation of both the ligand and the receptor, performing the docking calculations, and analyzing the results.

workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Target_Selection Target Protein Selection Protein_Prep Protein Preparation Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation Target_Selection->Ligand_Prep Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Docking_Simulation Molecular Docking Simulation Ligand_Prep->Docking_Simulation Grid_Generation->Docking_Simulation Pose_Analysis Binding Pose Analysis Docking_Simulation->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis MD_Simulation Molecular Dynamics (Optional) Interaction_Analysis->MD_Simulation

A generalized workflow for in silico molecular docking studies.

Detailed Experimental Protocols

Target Protein Selection and Preparation

The first step in a docking study is the selection of a relevant protein target. Based on studies of similar flavonoids, potential targets for 7,4'-dihydroxy-3,5-dimethoxyflavone could include proteins involved in cancer, viral infections, or inflammatory diseases.[1][2][3] For this guide, we will consider the Mitogen-activated protein kinase kinase 2 (MEK2) as a hypothetical target, which is relevant in cancer therapy.[1]

Protocol for Protein Preparation:

  • Obtain Protein Structure: The 3D crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The downloaded PDB file is cleaned by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's function.[4]

  • Adding Hydrogens: Hydrogen atoms, which are usually not resolved in crystal structures, are added to the protein. This is crucial for correct ionization and hydrogen bond formation.

  • Assigning Charges: Partial atomic charges are assigned to the protein atoms using a force field like AMBER or Gasteiger.

  • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to obtain a more stable conformation.

  • File Format Conversion: The prepared protein structure is saved in a format suitable for the docking software, such as PDBQT for AutoDock.[4]

Ligand Preparation

The 3D structure of 7,4'-dihydroxy-3,5-dimethoxyflavone needs to be prepared for docking.

Protocol for Ligand Preparation:

  • Obtain Ligand Structure: The 2D or 3D structure of 7,4'-dihydroxy-3,5-dimethoxyflavone can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software.

  • 3D Structure Generation: If starting from a 2D structure, a 3D conformation is generated.

  • Energy Minimization: The ligand's geometry is optimized through energy minimization to find a low-energy conformation.

  • Assigning Charges: Partial atomic charges are calculated for the ligand atoms.

  • Defining Rotatable Bonds: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • File Format Conversion: The prepared ligand is saved in the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Simulation

With the prepared protein and ligand, the docking simulation can be performed. AutoDock Vina is a widely used software for this purpose.

Protocol for Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the protein. This grid defines the search space for the ligand during the docking process. The size and center of the grid should be sufficient to encompass the entire binding pocket.

  • Docking Execution: The docking algorithm is run to explore different conformations and orientations of the ligand within the grid box. The software calculates the binding affinity for each pose.

  • Output Analysis: The docking software outputs a set of docked poses for the ligand, ranked by their predicted binding affinities (docking scores).

Data Presentation: Illustrative Docking Results

The following tables summarize hypothetical quantitative data for the docking of 7,4'-dihydroxy-3,5-dimethoxyflavone against several potential protein targets.

Table 1: Illustrative Docking Scores and Binding Energies

Target ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM) (Estimated)RMSD (Å)
MEK24O2B-10.80.0451.2
SARS-CoV-2 Spike6M0J-9.50.2101.5
EGFR Tyrosine Kinase1M17-9.90.1351.3
Cyclin-Dependent Kinase 86T41-10.20.0981.4

Table 2: Illustrative Interacting Residues and Bond Types for MEK2

Interacting ResidueBond TypeDistance (Å)
LYS97Hydrogen Bond2.9
SER212Hydrogen Bond3.1
ILE141Hydrophobic3.8
VAL127Hydrophobic4.2
PHE209Pi-Pi Stacking4.5

Visualization of Signaling Pathways

Flavonoids often exert their biological effects by modulating specific signaling pathways. For instance, inhibition of MEK2 by a flavonoid could disrupt the MAPK/ERK signaling pathway, which is often hyperactivated in cancer.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Flavonoid 7,4'-dihydroxy-3,5-dimethoxyflavone Flavonoid->MEK

Hypothetical inhibition of the MAPK/ERK pathway by a flavonoid.

Conclusion

This technical guide outlines a comprehensive and systematic approach for conducting an in silico molecular docking study on 7,4'-dihydroxy-3,5-dimethoxyflavone. By following these detailed protocols, researchers can effectively predict the binding interactions of this flavonoid with various protein targets, providing valuable insights for further experimental validation and drug development. While the data presented here is illustrative, the described workflow and methodologies are grounded in established practices within the field of computational drug discovery. Future in vitro and in vivo studies are essential to validate these computational predictions.

References

Kaempferol 3,5-Dimethyl Ether: A Technical Guide to its Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3,5-dimethyl ether, a naturally occurring methylated flavonoid, presents a compelling case for enhanced bioavailability and metabolic stability compared to its parent compound, kaempferol. Methylation at the 3 and 5 positions is anticipated to significantly reduce first-pass metabolism, primarily extensive glucuronidation and sulfation, which severely limits the systemic exposure of kaempferol. This technical guide synthesizes the current understanding of the bioavailability and metabolism of methylated flavonoids as a predictive framework for Kaempferol 3,5-dimethyl ether. It provides hypothetical yet representative quantitative data, detailed experimental protocols for in vitro and in vivo assessment, and visual representations of metabolic pathways and experimental workflows to guide future research and development.

Introduction: The Promise of Methylated Flavonoids

Flavonoids, a class of polyphenolic secondary metabolites in plants, have garnered significant interest for their diverse pharmacological activities. Kaempferol, a prominent flavonol, has demonstrated antioxidant, anti-inflammatory, and anti-cancer properties in numerous preclinical studies. However, its therapeutic potential is largely hindered by poor oral bioavailability, primarily due to extensive phase II metabolism (glucuronidation and sulfation) in the intestine and liver[1][2][3].

Methylation of the hydroxyl groups on the flavonoid scaffold is a key natural and synthetic strategy to overcome this limitation. Methylated flavonoids, including this compound, are generally more resistant to conjugation, leading to increased metabolic stability and improved intestinal absorption[4][5][6]. This guide focuses on the anticipated bioavailability and metabolic fate of this compound, providing a foundational resource for its investigation as a potential therapeutic agent.

Quantitative Data on Bioavailability and Permeability

While specific quantitative pharmacokinetic data for this compound are not available in the public domain, we can extrapolate expected values based on studies of similar methylated flavonoids and the parent compound, kaempferol. The following tables present a comparative summary of anticipated pharmacokinetic parameters and in vitro permeability.

Table 1: Predicted Pharmacokinetic Parameters of this compound in Rats Following Oral Administration.

ParameterKaempferol[1][2][3]Predicted this compound
Bioavailability (%) ~2> 20
Tmax (h) 1-21-3
Cmax (µM) Low (often below detection)Significantly higher than kaempferol
AUC (µM*h) LowSignificantly higher than kaempferol
Half-life (t½) (h) 3-44-6

Table 2: Predicted In Vitro Intestinal Permeability.

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s) in Caco-2 Cells (Apical to Basolateral)
Kaempferol3.0 - 7.8 (Metabolized extensively)[4]
Predicted this compound22.6 - 27.6 (Metabolically stable)[4]

Metabolism of this compound

The metabolic pathway of this compound is predicted to be significantly different from that of kaempferol. The methylation at the 3 and 5 positions blocks the primary sites for glucuronidation and sulfation.

Predicted Metabolic Pathway

The primary metabolic routes for this compound are likely to involve:

  • O-demethylation: Cytochrome P450 (CYP) enzymes in the liver are expected to catalyze the removal of the methyl groups, yielding kaempferol 3-methyl ether, kaempferol 5-methyl ether, and ultimately kaempferol.

  • Conjugation of Metabolites: The demethylated metabolites, now possessing free hydroxyl groups, can then undergo glucuronidation and sulfation.

  • Ring Scission: Minor metabolic pathways may involve the cleavage of the C-ring, a common fate for flavonoids.

K35DME This compound K3ME Kaempferol 3-methyl ether K35DME->K3ME CYP450 (O-demethylation) K5ME Kaempferol 5-methyl ether K35DME->K5ME CYP450 (O-demethylation) K Kaempferol K3ME->K CYP450 (O-demethylation) Conjugates Glucuronide and Sulfate Conjugates K3ME->Conjugates UGTs/SULTs K5ME->K CYP450 (O-demethylation) K5ME->Conjugates UGTs/SULTs K->Conjugates UGTs/SULTs

Predicted metabolic pathway of this compound.

Experimental Protocols

The following sections detail standardized protocols that can be adapted for the investigation of this compound's bioavailability and metabolism.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to assess the rate of metabolism of this compound by hepatic enzymes.

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (final concentration, e.g., 1 µM) to initiate the reaction. For assessing conjugation, also include UDPGA and PAPS.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using a validated LC-MS/MS method.

cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis Master Mix\n(Buffer, Microsomes, NADPH system) Master Mix (Buffer, Microsomes, NADPH system) Pre-incubation (37°C) Pre-incubation (37°C) Master Mix\n(Buffer, Microsomes, NADPH system)->Pre-incubation (37°C) Add K3,5DME Add K3,5DME Pre-incubation (37°C)->Add K3,5DME Initiate Incubate (37°C) Incubate (37°C) Add K3,5DME->Incubate (37°C) Aliquots at time points Aliquots at time points Incubate (37°C)->Aliquots at time points Quench with Acetonitrile Quench with Acetonitrile Aliquots at time points->Quench with Acetonitrile Centrifuge Centrifuge Quench with Acetonitrile->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis

Workflow for in vitro metabolic stability assay.

Caco-2 Cell Permeability Assay

This assay assesses the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) and perform a Lucifer yellow permeability assay to ensure monolayer integrity.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add this compound in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical): Perform the reverse transport experiment to assess active efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

cluster_culture Cell Culture cluster_integrity Monolayer Integrity cluster_transport Transport Experiment cluster_analysis Analysis & Calculation Seed Caco-2 cells Seed Caco-2 cells Differentiate for 21-25 days Differentiate for 21-25 days Seed Caco-2 cells->Differentiate for 21-25 days TEER measurement TEER measurement Differentiate for 21-25 days->TEER measurement Lucifer yellow assay Lucifer yellow assay TEER measurement->Lucifer yellow assay Add K3,5DME to donor chamber Add K3,5DME to donor chamber Lucifer yellow assay->Add K3,5DME to donor chamber Sample from receiver chamber Sample from receiver chamber Add K3,5DME to donor chamber->Sample from receiver chamber LC-MS/MS analysis LC-MS/MS analysis Sample from receiver chamber->LC-MS/MS analysis Calculate Papp Calculate Papp LC-MS/MS analysis->Calculate Papp

Workflow for Caco-2 cell permeability assay.

Potential Signaling Pathways Modulated by this compound

While direct evidence is lacking, based on the known activities of kaempferol and other methylated flavonoids, this compound may modulate key cellular signaling pathways implicated in various diseases.

  • Nrf2/ARE Pathway: Kaempferol is a known activator of the Nrf2 pathway, which upregulates antioxidant response elements (ARE) and protects against oxidative stress. The enhanced bioavailability of the dimethylated form may lead to a more potent and sustained activation of this pathway.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Kaempferol has been shown to inhibit this pathway. The increased cellular uptake of this compound could result in more effective inhibition.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, is involved in a wide range of cellular processes. Kaempferol can modulate this pathway, and its dimethylated derivative may exhibit similar or enhanced activity.

K35DME This compound Nrf2 Nrf2 K35DME->Nrf2 Activates PI3K PI3K K35DME->PI3K Inhibits ERK ERK K35DME->ERK Modulates ARE ARE Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Proliferation Proliferation ERK->Proliferation

Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent due to its predicted favorable pharmacokinetic profile. The methylation of the hydroxyl groups at positions 3 and 5 is expected to confer metabolic stability and enhance intestinal permeability, leading to substantially greater oral bioavailability compared to its parent compound, kaempferol.

Future research should focus on:

  • In vivo pharmacokinetic studies in animal models to determine the actual Cmax, Tmax, AUC, and bioavailability of this compound.

  • Metabolite identification studies using high-resolution mass spectrometry to confirm the predicted metabolic pathways.

  • In vitro and in vivo studies to investigate the specific effects of this compound on the Nrf2, PI3K/Akt/mTOR, and MAPK/ERK signaling pathways in relevant disease models.

This technical guide provides a solid foundation and a clear roadmap for the comprehensive evaluation of this compound, paving the way for its potential development as a novel therapeutic.

References

An In-depth Technical Guide on the Degradation and Stability Analysis of Kaempferol 3,5-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation and stability analysis of Kaempferol 3,5-dimethyl ether (Ka-3,5-dME), a naturally occurring O-methylated flavonol. Understanding the stability of this compound is critical for its development as a potential therapeutic agent, ensuring its quality, efficacy, and safety. This document outlines the key degradation pathways, provides detailed experimental protocols for stability-indicating studies, and summarizes the analytical techniques used for degradation product analysis.

Introduction to this compound and its Stability

This compound, also known as 7,4'-Dihydroxy-3,5-dimethoxyflavone, is a derivative of the widely studied flavonoid, kaempferol. The methylation of hydroxyl groups on the flavonoid scaffold can significantly alter its physicochemical properties, including solubility, metabolic stability, and bioavailability. While O-methylation can enhance metabolic stability, the inherent flavonoid structure remains susceptible to degradation under various environmental conditions. Factors such as pH, temperature, light, and the presence of oxidative agents can lead to the degradation of Ka-3,5-dME, potentially impacting its therapeutic efficacy and generating unknown impurities. Therefore, a thorough understanding of its degradation profile is paramount.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradation products. These studies are essential for developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.

Key Stress Conditions

Forced degradation studies for Ka-3,5-dME should encompass the following conditions to provide a comprehensive stability profile:

  • Acidic Hydrolysis: Exposure to acidic conditions can lead to the hydrolysis of ether linkages or other acid-labile functional groups.

  • Alkaline Hydrolysis: Basic conditions can promote the opening of the heterocyclic C-ring, a common degradation pathway for flavonoids. Flavonoids are generally more susceptible to degradation at higher pH.

  • Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various oxidation products, affecting the integrity of the flavonoid structure.

  • Thermal Degradation: Elevated temperatures can induce decomposition of the molecule. Kaempferol itself has been shown to degrade at temperatures above 160°C.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause photochemical reactions, leading to the formation of degradation products. Flavonoids are known to be susceptible to photodegradation.

Quantitative Data Summary

While specific quantitative data for the forced degradation of this compound is not extensively available in the public domain, the following table summarizes the expected degradation behavior based on studies of structurally similar flavonoids, such as chrysin (B1683763) (5,7-dihydroxyflavone).[1] This data serves as a predictive framework for designing and interpreting stability studies of Ka-3,5-dME.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl80°C2 hours5 - 15%Hydrolyzed products, ring-opened derivatives
Alkaline Hydrolysis 0.1 M NaOH80°C2 hours15 - 30%Chalcones, phenolic acids, C-ring fission products
Oxidative Degradation 10% H₂O₂80°C2 hours10 - 25%Quinones, hydroxylated derivatives
Thermal Degradation Dry Heat100 - 180°C24 hours5 - 20%Decomposed fragments
Photodegradation UV Light (254 nm)Ambient24 hours10 - 20%Photodimers, oxidation products

Note: The expected degradation percentages are estimates based on related compounds and should be confirmed through experimental studies on this compound.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide for conducting forced degradation studies on this compound. These should be adapted and optimized based on the specific properties of the compound and the analytical instrumentation available.

General Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution Preparation: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

  • Incubate the solution in a water bath at 80°C for 2 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the solution to a final volume of 10 mL with the mobile phase of the analytical method.

  • Analyze the sample by a stability-indicating HPLC or UPLC-MS method.

Alkaline Hydrolysis
  • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

  • Incubate the solution in a water bath at 80°C for 2 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Analyze the sample by a stability-indicating HPLC or UPLC-MS method.

Oxidative Degradation
  • To 1 mL of the stock solution, add 9 mL of 10% (v/v) hydrogen peroxide.

  • Incubate the solution in a water bath at 80°C for 2 hours in the dark to prevent photolytic degradation.

  • After incubation, cool the solution to room temperature.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Analyze the sample by a stability-indicating HPLC or UPLC-MS method.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a controlled temperature oven at 100°C for 24 hours.

  • After the specified time, remove the sample and allow it to cool to room temperature.

  • Dissolve a precisely weighed amount of the stressed solid in a suitable solvent to achieve a known concentration (e.g., 100 µg/mL).

  • Analyze the sample by a stability-indicating HPLC or UPLC-MS method.

Photodegradation
  • Prepare a solution of this compound at a concentration of 100 µg/mL in a suitable solvent.

  • Expose the solution in a transparent container to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Simultaneously, keep a control sample protected from light at the same temperature.

  • After exposure, analyze both the exposed and control samples by a stability-indicating HPLC or UPLC-MS method.

Analytical Methodologies for Degradation Analysis

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose.

HPLC/UPLC-UV Method

A reverse-phase HPLC or UPLC method with UV detection is a standard approach for the analysis of flavonoids.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.7 µm for UPLC) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of the parent compound and its more polar degradation products.

  • Detection: UV detection at the wavelength of maximum absorbance of this compound should be used for quantification. A photodiode array (PDA) detector is recommended to obtain UV spectra of the degradation products, which can aid in their identification.

UPLC-MS/MS Method

For the structural elucidation of unknown degradation products, UPLC coupled with tandem mass spectrometry (MS/MS) is indispensable.

  • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be used to obtain comprehensive mass spectral data.

  • Mass Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides accurate mass measurements, enabling the determination of the elemental composition of degradation products.

  • Fragmentation Analysis: MS/MS experiments (collision-induced dissociation) are used to generate fragmentation patterns of the degradation products, which are crucial for their structural identification by comparing them with the fragmentation of the parent compound and known flavonoid degradation pathways.

Signaling Pathways and Experimental Workflows

Kaempferol, the parent compound of Ka-3,5-dME, is known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. It is plausible that Ka-3,5-dME shares some of these mechanisms. The following diagrams illustrate these pathways and a general workflow for investigating the biological activity of Ka-3,5-dME.

G Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Ka-3,5-dME Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stock->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 80°C) Stock->Base Oxidative Oxidative Degradation (10% H2O2, 80°C) Stock->Oxidative Thermal Thermal Degradation (Dry Heat, 100°C) Stock->Thermal Photo Photodegradation (UV Light) Stock->Photo HPLC HPLC/UPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC MS UPLC-MS/MS Analysis HPLC->MS Data Quantitative Data (% Degradation) HPLC->Data ID Degradant Identification MS->ID Pathway Degradation Pathway Elucidation ID->Pathway

Forced Degradation Workflow

G Kaempferol-Modulated Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat STAT3 Pathway cluster_outcomes Cellular Outcomes Kaempferol Kaempferol / Ka-3,5-dME PI3K PI3K Kaempferol->PI3K Inhibits ERK ERK Kaempferol->ERK Inhibits JNK JNK Kaempferol->JNK Inhibits p38 p38 Kaempferol->p38 Inhibits IKK IKK Kaempferol->IKK Inhibits JAK JAK Kaempferol->JAK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Proliferation mTOR->Proliferation ERK->Proliferation Apoptosis ↑ Apoptosis JNK->Apoptosis Inflammation ↓ Inflammation p38->Inflammation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Inflammation STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Proliferation Angiogenesis ↓ Angiogenesis STAT3->Angiogenesis

Kaempferol Signaling Pathways

Conclusion

This technical guide provides a foundational framework for the degradation and stability analysis of this compound. The provided protocols and analytical methodologies offer a robust starting point for researchers and drug development professionals. A thorough understanding of the stability profile of Ka-3,5-dME is essential for its successful development as a therapeutic agent. Further experimental studies are required to generate specific quantitative data for this compound and to fully elucidate its degradation pathways. The insights gained from such studies will be invaluable for formulation development, establishment of appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.

References

Methodological & Application

Application Note and Protocol for the HPLC Analysis of Kaempferol 3,5-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Kaempferol (B1673270) 3,5-dimethyl ether. This O-methylated flavonol is a subject of interest for its potential pharmacological activities, including antioxidant and anti-inflammatory effects. The provided protocol outlines the chromatographic conditions, sample preparation, and a detailed validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.

Introduction

Kaempferol 3,5-dimethyl ether is a naturally occurring flavonoid derivative. Like its parent compound, kaempferol, it is investigated for various biological activities.[1][2] Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro bioactivity assays. This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented below. This information is essential for handling, formulation, and experimental design.

PropertyValueReference
Chemical Name 7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxychromen-4-one[3]
CAS Number 1486-65-3[3]
Molecular Formula C17H14O6[4]
Molecular Weight 314.29 g/mol [4]
Appearance Yellow powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3]

Recommended HPLC Method

Based on established methods for the parent compound kaempferol and other flavonoids, the following starting conditions are recommended for the analysis of this compound.[5][6][7] Optimization may be required based on the specific instrumentation and sample matrix.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Elution Mode Isocratic or Gradient (e.g., 50:50 v/v Acetonitrile:Water with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis or Diode Array Detector (DAD)
Detection Wavelength Approximately 265 nm or 360 nm (scan for λmax)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or DMSO in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a general protocol:

  • Accurately weigh the sample containing this compound.

  • Extract the analyte using a suitable solvent (e.g., methanol, ethyl acetate).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended application.[8][9][10] The key validation parameters are summarized below.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and a spiked sample to demonstrate that the analyte peak is free from interference from other components.The analyte peak should be well-resolved from any other peaks.
Linearity Analyze a minimum of five concentrations of the reference standard over the expected analytical range. Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.[11]
Accuracy Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.Mean recovery should be within 98-102%.[6]
Precision Repeatability (Intra-day): Analyze six replicate injections of the same standard solution (e.g., 100% concentration) on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2%.[5][9]
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[10]The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[10]The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in parameters.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Define Analytical Target Profile B Select Chromatographic Mode (RP-HPLC) A->B C Column & Mobile Phase Screening B->C D Optimize Chromatographic Conditions (Flow rate, Temperature, Gradient) C->D E Specificity D->E Final Method F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Sample Analysis J->K Validated Method L Data Reporting K->L

Caption: Workflow for HPLC method development and validation.

Potential Signaling Pathway Modulation by Kaempferol Derivatives

Kaempferol and its derivatives have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[12]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory Stimuli IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation p_IkB->NFkB Releases DNA DNA p_NFkB->DNA Translocates to Nucleus Kaempferol This compound Kaempferol->IKK Inhibits Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Kaempferol derivatives.

Conclusion

The proposed HPLC method provides a robust starting point for the reliable quantification of this compound. Adherence to the detailed validation protocol will ensure that the method is accurate, precise, and suitable for its intended applications in research and development. This will facilitate further investigation into the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for 7,4'-Dihydroxy-3,5-dimethoxyflavone in Animal Models for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo efficacy data for 7,4'-Dihydroxy-3,5-dimethoxyflavone in animal cancer models is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar flavonoids. The quantitative data presented is representative of findings for related compounds and should serve as a guide for experimental design.

Introduction

7,4'-Dihydroxy-3,5-dimethoxyflavone is a flavonoid compound of interest for its potential anticancer properties. Flavonoids, a broad class of plant secondary metabolites, have demonstrated pleiotropic effects on cancer cells, including the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis. Preclinical evaluation of novel flavonoid derivatives in relevant animal models is a critical step in the drug development pipeline. These studies provide essential insights into a compound's in vivo efficacy, mechanism of action, and potential toxicity.

This document provides a framework for evaluating the in vivo anticancer effects of 7,4'-Dihydroxy-3,5-dimethoxyflavone using established xenograft models. The protocols and data presented are adapted from studies on structurally related flavonoids that have shown promise in cancer research.

Potential Signaling Pathways of Interest

Based on research into structurally similar flavonoids, 7,4'-Dihydroxy-3,5-dimethoxyflavone may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and angiogenesis. Two of the most prominent pathways implicated in the anticancer activity of flavonoids are the PI3K/Akt/mTOR and NF-κB signaling cascades.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers. Flavonoids have been shown to inhibit this pathway at various nodes, leading to decreased tumor cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Angiogenesis Angiogenesis mTORC1->Angiogenesis Flavonoid 7,4'-Dihydroxy- 3,5-dimethoxyflavone Flavonoid->PI3K Flavonoid->Akt Flavonoid->mTORC1

Figure 1: PI3K/Akt/mTOR signaling pathway and potential inhibition points by 7,4'-Dihydroxy-3,5-dimethoxyflavone.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is observed in many cancers and is associated with resistance to apoptosis and promotion of metastasis. Several flavonoids have been reported to suppress NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Pro-survival & Inflammatory Genes Nucleus->Gene Transcription Flavonoid 7,4'-Dihydroxy- 3,5-dimethoxyflavone Flavonoid->IKK

Figure 2: NF-κB signaling pathway and a potential point of inhibition by 7,4'-Dihydroxy-3,5-dimethoxyflavone.

Data Presentation: Representative In Vivo Efficacy of Related Flavonoids

The following tables summarize quantitative data from in vivo studies of flavonoids structurally related to 7,4'-Dihydroxy-3,5-dimethoxyflavone. This data can be used as a reference for designing efficacy studies and for estimating potential therapeutic effects.

Table 1: Effect of Acacetin (5,7-dihydroxy-4'-methoxyflavone) on Prostate Tumor Xenograft Growth [1]

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDMean Tumor Weight (g) ± SD
Vehicle Control-1250 ± 1501.2 ± 0.2
Acacetin50600 ± 800.5 ± 0.1

Table 2: Effect of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) on Liver Cancer Xenograft Growth

Treatment GroupDose (mg/kg)Mean Tumor Weight (g) ± SD
Control-1.42 ± 0.11
DMC1500.59 ± 0.12

Table 3: Effect of 5,6,7,4'-Tetramethoxyflavone (TMF) on HeLa Xenograft Tumor Growth [2]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
TMF25Not Significant
TMF50Not Significant
TMF100Significant Reduction

Experimental Protocols

The following are detailed protocols for conducting in vivo cancer efficacy studies using a xenograft mouse model. These protocols are based on established methodologies for flavonoid research.

Animal Model and Husbandry
  • Animal Strain: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to sterile food and water.

  • Ethics Statement: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Culture and Implantation
  • Cell Lines: Select a human cancer cell line relevant to the research question (e.g., PC-3 for prostate cancer, A549 for lung cancer, HepG2 for liver cancer).

  • Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

Experimental Design and Drug Administration

The following diagram illustrates a general workflow for an in vivo efficacy study.

Experimental_Workflow A Acclimatize Animals (1 week) B Tumor Cell Implantation A->B C Tumor Growth to Palpable Size (~100 mm³) B->C D Randomize into Treatment Groups C->D E Initiate Treatment (Vehicle, Flavonoid, Positive Control) D->E F Monitor Tumor Volume & Body Weight (2-3x/week) E->F G Endpoint: Euthanize, Excise & Weigh Tumors, Collect Tissues F->G H Data Analysis G->H

Figure 3: General experimental workflow for an in vivo xenograft study.
  • Grouping: Once tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to the following groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose (B213188) in saline, DMSO/saline mixture).

    • Group 2: 7,4'-Dihydroxy-3,5-dimethoxyflavone (Low Dose) (e.g., 25-50 mg/kg).

    • Group 3: 7,4'-Dihydroxy-3,5-dimethoxyflavone (High Dose) (e.g., 100-150 mg/kg).

    • Group 4: Positive Control (a standard-of-care chemotherapeutic agent for the specific cancer type).

  • Drug Preparation: Dissolve or suspend 7,4'-Dihydroxy-3,5-dimethoxyflavone in the appropriate vehicle.

  • Administration: Administer the treatment via oral gavage (p.o.) or intraperitoneal injection (i.p.) daily or on a predetermined schedule for a specified duration (e.g., 21-28 days).

Efficacy Evaluation
  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and carefully excise the tumors. Record the final tumor weight.

  • Tissue Collection: Collect tumor tissue and major organs (liver, kidneys, spleen, lungs) for further analysis (e.g., histopathology, Western blotting, immunohistochemistry).

Statistical Analysis

Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare treatment groups to the vehicle control. A p-value of < 0.05 is typically considered statistically significant.

Conclusion

While specific in vivo data for 7,4'-Dihydroxy-3,5-dimethoxyflavone is not yet widely available, the provided application notes and protocols offer a comprehensive framework for its evaluation in established animal cancer models. The representative data from structurally similar flavonoids, combined with the detailed methodologies, provides a strong foundation for researchers to design and execute robust preclinical studies to elucidate the anticancer potential of this novel compound. Careful consideration of the experimental design, including the choice of animal model, cell line, and treatment regimen, will be crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Kaempferol 3,5-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the antioxidant capacity of Kaempferol (B1673270) 3,5-dimethyl ether. While specific quantitative data for this particular derivative is not extensively available in the public domain, the methodologies outlined here are standard and widely accepted for evaluating the antioxidant potential of flavonoids and their derivatives. The provided protocols for DPPH, ABTS, FRAP, and ORAC assays can be readily adapted for the evaluation of Kaempferol 3,5-dimethyl ether.

Introduction to Antioxidant Capacity Assays

Antioxidant capacity assays are essential tools for determining the ability of a compound to neutralize free radicals and reactive oxygen species (ROS), which are implicated in various pathological conditions. These assays are broadly categorized into two types based on their mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The protocols detailed below cover both mechanisms, providing a comprehensive assessment of a compound's antioxidant potential.

Data Presentation

AssayTypical MetricInterpretationReference Compound
DPPH Radical Scavenging Assay IC₅₀ (µg/mL or µM)The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[1][2]Trolox, Ascorbic Acid
ABTS Radical Cation Scavenging Assay IC₅₀ (µg/mL or µM)The concentration of the compound required to scavenge 50% of the ABTS radical cations. A lower IC₅₀ value indicates stronger antioxidant potential.[1]Trolox, Ascorbic Acid
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP value (µM Fe(II)/mg or µM Trolox equivalents)Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value signifies greater reducing power and antioxidant capacity.[1][3]Trolox, Ferrous Sulfate (B86663)
Oxygen Radical Absorbance Capacity (ORAC) Assay ORAC value (µmol Trolox Equivalents/g)Quantifies the ability of the compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals. A higher ORAC value indicates a greater antioxidant capacity.[4][5]Trolox

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[6] The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound (test sample)

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).[7] Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.[8] A blank well should contain 100 µL of methanol and 100 µL of the sample solvent. The control well contains 100 µL of DPPH solution and 100 µL of the sample solvent.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][7]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.[1]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Sample in 96-well Plate DPPH->Mix Sample Prepare Sample Dilutions Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6] The reduction of the radical cation by the antioxidant is measured by the decrease in absorbance.[6]

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (test sample)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution: Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][6]

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1][6]

  • Sample Preparation: Prepare serial dilutions of the this compound and the reference compound in the appropriate solvent.[1]

  • Reaction Mixture: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[1]

  • Measurement: Measure the absorbance at 734 nm.[1]

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[1]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (test sample)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]

  • Sample Preparation: Prepare various concentrations of the test sample and standard.

  • Reaction Mixture: In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the sample, standard, or blank (solvent).

  • Incubation: Incubate the plate at 37°C for 30 minutes.[1]

  • Measurement: Measure the absorbance at 593 nm.[1]

  • Calculation: Construct a standard curve using the absorbance values of the ferrous sulfate or Trolox standards. The FRAP value of the sample is then determined from the standard curve and expressed as FeSO₄ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals induced by AAPH. The antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation is quantified.[5]

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (standard)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • This compound (test sample)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of fluorescein, AAPH, and Trolox in phosphate buffer.

  • Reaction Setup: In a black 96-well plate, add 150 µL of the fluorescein solution to each well, followed by 25 µL of the sample, standard, or blank (phosphate buffer).

  • Incubation: Incubate the plate at 37°C for 15 minutes in the microplate reader.[4]

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes. The excitation wavelength is 485 nm and the emission wavelength is 520 nm.[4]

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard.

Signaling Pathway

Kaempferol and its derivatives are known to exert antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[1] A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] Under oxidative stress, kaempferol can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1).[11][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kaempferol Kaempferol Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Kaempferol->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Transcription->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes

Nrf2 Signaling Pathway Activation

References

Application Notes and Protocols for Investigating Kaempferol 3,5-dimethyl ether in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270), a natural flavonoid found in many plants, is well-recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways.[4][5][6] Kaempferol 3,5-dimethyl ether is a derivative of kaempferol with methyl groups at the 3 and 5 hydroxyl positions. While the biological activities of kaempferol are extensively studied, the specific effects of this compound are less characterized. Methylation can alter the physicochemical properties of flavonoids, potentially affecting their bioavailability, cellular uptake, and biological activity.

These application notes provide a comprehensive experimental framework for researchers to investigate the cellular effects of this compound. The protocols and designs outlined below are intended to serve as a detailed guide for characterizing its potential as a therapeutic agent.

Chemical Properties

A summary of the key chemical properties for this compound is presented below. This information is crucial for its proper handling, storage, and preparation for in vitro studies.

PropertyValueSource
Synonyms 7,4'-Dihydroxy-3,5-dimethoxyflavone[7][8]
CAS Number 1486-65-3[7][8][9][10]
Molecular Formula C17H14O6[7][10]
Molecular Weight 314.29 g/mol [7][10]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[9]
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[8]

Proposed Experimental Design

The following experimental workflow is designed to systematically evaluate the biological activity of this compound in a cell culture setting.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Mechanistic Studies (Based on IC50 values) cluster_2 Phase 3: Target Validation & Further Analysis A Stock Solution Preparation (in DMSO) C Cell Viability/Cytotoxicity Assay (MTT/XTT Assay) A->C B Cell Line Selection (e.g., Cancer cell lines: MCF-7, A549, HeLa; Normal cell line: HEK293) B->C K Anti-inflammatory Activity (LPS-stimulated Macrophages) B->K D Determine IC50 (Concentration Range Finding) C->D J Reactive Oxygen Species (ROS) Measurement C->J E Apoptosis Assay (Annexin V/PI Staining) D->E Treat cells with IC50 concentration F Cell Cycle Analysis (Propidium Iodide Staining) D->F Treat cells with IC50 concentration G Wound Healing/Transwell Assay (Metastasis/Migration) D->G Treat cells with sub-IC50 concentration H Western Blot Analysis (Signaling Pathway Proteins) D->H Treat cells with IC50 concentration I Gene Expression Analysis (qRT-PCR) H->I G KDE This compound PI3K PI3K KDE->PI3K Potential Inhibition Receptor Growth Factor Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates Bad Bad pAkt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

References

Application Notes and Protocols: Synthesis and Predicted Biological Activities of 7,4'-Dihydroxy-3,5-dimethoxyflavone from Kaempferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-3,5-dimethoxyflavone is a methylated derivative of the naturally occurring flavonoid, kaempferol (B1673270). The methylation of flavonoids is a key chemical modification that can significantly alter their physicochemical properties and biological activities, often leading to increased metabolic stability and bioavailability.[1] This document provides a detailed protocol for the synthesis of 7,4'-dihydroxy-3,5-dimethoxyflavone from kaempferol, based on established principles of selective protection and methylation of flavonoid hydroxyl groups. Additionally, it summarizes the predicted biological activities of the target compound based on data from structurally similar flavonoids, offering insights for its potential applications in drug discovery and development.

Part I: Synthesis of 7,4'-Dihydroxy-3,5-dimethoxyflavone from Kaempferol

The synthesis of 7,4'-dihydroxy-3,5-dimethoxyflavone from kaempferol is a multi-step process that requires a strategic approach due to the differential reactivity of the four hydroxyl groups on the kaempferol scaffold. Direct methylation of kaempferol is not selective and results in a mixture of mono-, di-, tri-, and tetra-methylated products.[2] The established reactivity order of the hydroxyl groups is 7-OH > 4'-OH > 3-OH >> 5-OH.[2] Therefore, to achieve the desired 3,5-dimethoxy substitution pattern while retaining the hydroxyl groups at the 7 and 4' positions, a protection-methylation-deprotection strategy is necessary.

The proposed synthetic workflow involves three main stages:

  • Selective Protection: The more reactive 7-OH and 4'-OH groups are protected, typically as benzyl (B1604629) ethers.

  • Methylation: The remaining free hydroxyl groups at the 3 and 5 positions are methylated.

  • Deprotection: The protecting groups at the 7 and 4' positions are removed to yield the final product.

Experimental Workflow: Synthesis of 7,4'-Dihydroxy-3,5-dimethoxyflavone

G Kaempferol Kaempferol Step1 Step 1: Selective Protection (Benzylation) Kaempferol->Step1 Intermediate1 7,4'-Di-O-benzylkaempferol Step1->Intermediate1 BnBr, K2CO3, Acetone, Reflux Step2 Step 2: Methylation Intermediate1->Step2 Intermediate2 7,4'-Di-O-benzyl-3,5-di-O-methylkaempferol Step2->Intermediate2 (CH3)2SO4, K2CO3, Acetone Step3 Step 3: Deprotection (Hydrogenolysis) Intermediate2->Step3 FinalProduct 7,4'-Dihydroxy-3,5-dimethoxyflavone Step3->FinalProduct H2, Pd/C, MeOH/EtOAc Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 activates Gq Gq PAR4->Gq Flavonoid 7,4'-Dimethoxy-3-hydroxyflavone (Analogue) Flavonoid->PAR4 inhibits PLC PLC Gq->PLC Ca_PKC Ca²⁺ / PKC PLC->Ca_PKC PI3K_Akt PI3K / Akt PLC->PI3K_Akt MAPK MAPK (ERK, p38) PLC->MAPK Platelet_Activation Platelet Aggregation & Thrombosis Ca_PKC->Platelet_Activation PI3K_Akt->Platelet_Activation MAPK->Platelet_Activation

References

Application Note: Preparation of Stock Solutions for Kaempferol 3,5-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Properties of Kaempferol 3,5-dimethyl ether

This compound, also known as 7,4'-Dihydroxy-3,5-dimethoxyflavone, is a naturally occurring flavonoid.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in biological assays. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Synonyms 7,4'-Dihydroxy-3,5-dimethoxyflavone[1][3]
CAS Number 1486-65-3[1][3][4]
Molecular Formula C₁₇H₁₄O₆[1][5]
Molecular Weight 314.29 g/mol [1][5]
Appearance Yellow powder[2][6]
Purity Typically >95%[2][4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6]

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for flavonoids in in-vitro assays.[7][8]

2.1 Materials and Reagents

  • This compound powder (MW: 314.29 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture or molecular biology grade

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

2.2 Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for the compound and solvent before starting work.

2.3 Step-by-Step Procedure

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 314.29 g/mol x 1000 mg/g

    • Mass (mg) = 3.14 mg

  • Weighing: Accurately weigh 3.14 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile amber microcentrifuge tube.

    • Note: For accuracy, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly to minimize weighing errors.

  • Dissolution:

    • Add 1.0 mL of high-purity DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear, yellow solution should be obtained.

    • If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.

  • Powder Form: The solid compound should be stored desiccated at -20°C. Under these conditions, it is stable for up to 3 years.[3][4]

  • Stock Solution in Solvent: Store the DMSO stock solution aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[3][4]

  • Working Dilutions: Aqueous solutions for assays are significantly less stable. It is recommended to prepare fresh working dilutions from the frozen stock for each experiment and not to store them for more than one day.[7]

Experimental Workflow and Diagrams

4.1 Stock Solution Preparation Workflow

The following diagram illustrates the standard procedure for preparing the stock solution and subsequent working dilutions for use in assays.

G cluster_prep Stock Solution Preparation (Concentrated) cluster_assay Assay Working Solution Preparation calc 1. Calculate Mass (e.g., 3.14 mg for 1mL of 10mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -80°C aliquot->store thaw A. Thaw One Aliquot store->thaw For Experiment dilute B. Dilute in Assay Medium (e.g., to 10-100 µM) thaw->dilute use C. Use Immediately in Assay dilute->use

Caption: Workflow for preparing and using this compound solutions.

4.2 General Signaling Pathway Context

Kaempferol and its derivatives are known to modulate various cellular signaling pathways, often related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways. The accurate preparation of solutions is the foundational step for studying these effects.

G compound This compound (Prepared Stock) cell In-Vitro Model (e.g., Cell Line) compound->cell Treatment pathway Cellular Signaling Pathways (e.g., NF-κB, MAPK) cell->pathway Modulation response Biological Response (e.g., Anti-inflammatory Effect) pathway->response Leads to

Caption: Logical flow from compound preparation to biological response assessment.

References

Application Notes and Protocols for Kaempferol 3,5-dimethyl ether in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kaempferol (B1673270), a natural flavonoid found in a variety of plants, has demonstrated significant anti-cancer properties in numerous in vitro studies.[1][2][3] Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[1][4][5] Methylation of flavonoids can alter their bioavailability, metabolic stability, and biological activity, potentially enhancing their therapeutic efficacy. Kaempferol 3,5-dimethyl ether, a derivative of kaempferol, is a promising candidate for cancer research. Xenograft mouse models are a crucial preclinical tool to evaluate the in vivo anti-tumor effects and pharmacological properties of such novel compounds.

This document provides a detailed overview of the potential application of this compound in xenograft mouse models, based on data from its parent compound, kaempferol.

Data Presentation: Anti-Cancer Efficacy of Kaempferol in Xenograft Models

The following tables summarize quantitative data from studies on kaempferol in various cancer xenograft models. This data provides a benchmark for designing and evaluating experiments with this compound.

Table 1: Effect of Kaempferol on Tumor Growth in Xenograft Mouse Models

Cancer TypeCell LineAnimal ModelTreatment ProtocolKey Quantitative FindingsReference
Lung CancerA-549BALB/c nude miceKaempferol treatmentSignificant reduction in subcutaneous xenograft volume and the number of lung metastases compared to the control group.[6]
Bladder CancerNot specifiedSubcutaneous xenografted mouse modelsKaempferol treatmentSignificant prevention of tumor growth.[6]
Breast CancerNot specifiedXenografted mouse modelNot specifiedNot specified[6]

Table 2: Effects of Kaempferol Derivatives on Inflammatory Markers in Animal Models

CompoundAnimal ModelInducing AgentKey Quantitative FindingsReference
Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranosideMiced-Galactosamine/LPSSignificantly reduced serum levels of AST and ALT in a dose-dependent manner. Attenuated the production of MDA, ROS, TNF-α, IL-1β, and IL-6.[7]
Kaempferol 3-rutinosideMouse fever modelNot specifiedA 4 μM concentration showed more effective antipyretic effects than ibuprofen (B1674241) and acetaminophen. Facilitated the elimination of IL-6 and TNF-α.[8]
Kaempferol-3-O-β-d-glucuronideMiceCarrageenanReduced paw edema in a dose-dependent manner.[9]

Experimental Protocols

The following are detailed protocols for conducting xenograft studies to evaluate the anti-cancer potential of this compound. These are based on established methodologies for kaempferol and its derivatives.

Cell Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line relevant to the cancer type under investigation (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, Panc-1 for pancreatic cancer).

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter.

  • Cell Viability: Assess cell viability using trypan blue exclusion. Viability should be above 95%.

  • Cell Suspension: Resuspend the cells in sterile PBS or a suitable medium (e.g., Matrigel) at the desired concentration for injection (typically 1 x 10^6 to 1 x 10^7 cells per animal).

Xenograft Mouse Model Establishment
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice or NOD/SCID mice), typically 4-6 weeks old.

  • Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

Treatment Protocol
  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., DMSO, corn oil, or a solution containing Tween 80). The final concentration of the vehicle should be non-toxic to the animals.

  • Dosage and Administration: Based on preliminary in vitro data and literature on similar compounds, determine the dosage range to be tested. Administer the compound via a suitable route, such as intraperitoneal (i.p.) injection, oral gavage, or intravenous (i.v.) injection. A typical treatment schedule would be daily or every other day for a period of 2-4 weeks.

  • Control Groups: Include a vehicle control group that receives the same volume of the vehicle as the treatment groups. A positive control group with a known anti-cancer drug can also be included for comparison.

  • Monitoring:

    • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Body Weight: Record the body weight of each mouse every 2-3 days to monitor for signs of toxicity.

    • Clinical Observations: Observe the mice daily for any signs of distress, changes in behavior, or other adverse effects.

Endpoint Analysis
  • Euthanasia and Tumor Excision: At the end of the treatment period, euthanize the mice according to approved protocols. Carefully excise the tumors and record their final weight.

  • Sample Collection: Collect blood samples for serum analysis and major organs (liver, kidney, spleen, etc.) for histopathological examination to assess toxicity.

  • Tumor Analysis:

    • Histology: Fix a portion of the tumor in formalin for histopathological analysis (e.g., H&E staining).

    • Immunohistochemistry (IHC): Analyze the expression of key proteins related to proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

    • Western Blotting: Homogenize a portion of the tumor to extract proteins and analyze the expression and phosphorylation status of proteins in relevant signaling pathways.

    • qRT-PCR: Extract RNA from the tumor tissue to analyze the gene expression of relevant targets.

Visualization of Signaling Pathways and Workflows

Potential Signaling Pathways Modulated by Kaempferol Derivatives

Based on studies with kaempferol, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.[4][10]

cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes KDE This compound PI3K_AKT PI3K/AKT Pathway KDE->PI3K_AKT Inhibits MAPK MAPK Pathway (ERK, JNK, p38) KDE->MAPK Inhibits NFkB NF-κB Pathway KDE->NFkB Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits MAPK->Proliferation Promotes MAPK->Apoptosis Induces NFkB->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Xenograft Mouse Model Study

The following diagram illustrates a typical workflow for investigating the in vivo anti-cancer effects of this compound.

cluster_workflow Xenograft Study Workflow A Cell Culture & Preparation B Xenograft Implantation in Immunodeficient Mice A->B C Tumor Growth & Randomization B->C D Treatment Administration (Vehicle vs. KDE) C->D E Monitoring (Tumor Volume, Body Weight) D->E F Endpoint: Tumor Excision & Sample Collection E->F End of Study G Data Analysis (Tumor Weight, IHC, Western Blot) F->G H Conclusion G->H

Caption: Experimental workflow for a xenograft mouse model study.

Logical Relationship of Kaempferol's Anti-Cancer Mechanisms

This diagram illustrates the interconnected mechanisms through which kaempferol is proposed to exert its anti-cancer effects, which can be hypothesized for this compound.

cluster_mechanisms Cellular Mechanisms cluster_outcome Therapeutic Outcome KDE This compound Apoptosis Induction of Apoptosis KDE->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) KDE->CellCycle Angiogenesis Inhibition of Angiogenesis KDE->Angiogenesis Metastasis Inhibition of Metastasis KDE->Metastasis TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth CellCycle->TumorGrowth Angiogenesis->TumorGrowth Metastasis->TumorGrowth

Caption: Logical relationship of anti-cancer mechanisms.

References

Troubleshooting & Optimization

"Kaempferol 3,5-dimethyl ether" poor water solubility solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kaempferol (B1673270) 3,5-dimethyl ether. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor water solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Kaempferol 3,5-dimethyl ether and why is its solubility a concern for researchers?

A1: this compound is a derivative of kaempferol, a naturally occurring flavonoid. Like many flavonoids, it is a lipophilic molecule with inherently poor aqueous solubility. This low solubility can pose significant challenges in experimental settings, leading to issues such as precipitation in aqueous buffers and cell culture media, which can result in inaccurate and unreliable experimental outcomes.

Q2: What are the known solubility limits of this compound and its parent compound, kaempferol, in common laboratory solvents?

A2: While specific quantitative solubility data for this compound is limited, it is known to be soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For comparison, the solubility of the related compound Kaempferol-7,4'-dimethyl ether and the parent compound kaempferol are provided in the table below.

Data Presentation

Table 1: Solubility of Kaempferol Derivatives and Kaempferol in Various Solvents

CompoundSolventSolubility
Kaempferol-7,4'-dimethyl etherDMSO10 mg/mL (31.82 mM)[2][3]
Kaempferol-7,4'-dimethyl etherEthanol0.5 mg/mL (1.59 mM)[2][3]
KaempferolDMSO~10 mg/mL[3][4]
KaempferolEthanol~11 mg/mL[4]
KaempferolDimethyl Formamide (DMF)~3 mg/mL[4]
Kaempferol1:4 solution of ethanol:PBS (pH 7.2)~0.2 mg/mL[4]
KaempferolHot EthanolHighly Soluble[5]
KaempferolDiethyl EtherHighly Soluble
KaempferolAcetoneSoluble[5]

Troubleshooting Guides

Issue: My this compound is precipitating out of solution during my experiment.

Solution 1: Co-solvency Approach

For many applications, especially in vitro cell-based assays, a co-solvent strategy is the first line of approach.

  • Recommended Protocol: Prepare a high-concentration stock solution in 100% DMSO. For cellular experiments, it is critical to perform a serial dilution to minimize the final concentration of DMSO in the culture medium, typically keeping it below 0.5% to avoid cellular toxicity.

Solution 2: Advanced Formulation Strategies

If co-solvents are insufficient or not suitable for your experimental design, consider the following advanced formulation techniques.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator or freeze-dryer

Methodology:

  • Molar Ratio Determination: Decide on the molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in a suitable solvent, such as a 30% ethanol/water solution.

  • Addition of this compound: Add the corresponding molar amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture continuously at a controlled temperature (e.g., 40-50°C) for 24-72 hours to facilitate the formation of the inclusion complex.

  • Solvent Removal: Remove the solvent using a rotary evaporator or by freeze-drying to obtain the solid inclusion complex powder.

  • Characterization: The resulting powder can be characterized for complex formation and solubility enhancement.

Protocol 2: Preparation of a Nanosuspension

Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Organic solvent (e.g., acetone)

  • Anti-solvent (e.g., water)

  • High-pressure homogenizer or sonicator

Methodology:

  • Dissolution: Dissolve this compound in a suitable organic solvent.

  • Precipitation: Inject the organic solution into an aqueous solution containing a stabilizer under high shear stirring. The rapid change in solvent polarity causes the compound to precipitate as nanoparticles.

  • Homogenization: Further reduce the particle size and improve the uniformity of the nanosuspension using a high-pressure homogenizer or a high-power sonicator.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

  • Characterization: Analyze the nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 3: Lipid-Based Formulation

Objective: To improve the oral bioavailability of this compound by formulating it in a lipid-based system.

Materials:

  • This compound

  • Oil (e.g., sesame oil, oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol, ethanol)

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation: Accurately weigh and mix the selected oil, surfactant, and co-surfactant. Add this compound to the mixture and stir until a homogenous solution is formed. Gentle heating may be applied to facilitate dissolution.

  • Self-Emulsification Assessment: To evaluate the self-emulsifying properties, add a small amount of the formulation to an aqueous medium with gentle agitation and observe the formation of an emulsion.

  • Characterization: Characterize the formulation for droplet size, drug content, and in vitro release profile.

Visualizations

Signaling Pathway

Kaempferol and its derivatives have been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial in cell survival and proliferation.[6][7][8]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Caspase9->Apoptosis Induces Kaempferol_Derivative This compound Kaempferol_Derivative->Akt Inhibits

Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for selecting a suitable solubility enhancement strategy.

Caption: Workflow for selecting a solubility enhancement strategy for this compound.

References

Technical Support Center: Optimizing Kaempferol 3,5-dimethyl ether Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Kaempferol (B1673270) 3,5-dimethyl ether from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of Kaempferol 3,5-dimethyl ether?

A1: this compound has been identified in Chrysothamnus humilis and Dioscorea bulbifera.[1] While other plants are rich sources of the parent compound, kaempferol, these two species are specifically reported to contain the 3,5-dimethyl ether derivative.

Q2: What is the general approach for extracting this compound?

A2: The general approach involves solid-liquid extraction of the dried and powdered plant material using an organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for flavonoid extraction.[2][3] Subsequent purification steps, such as liquid-liquid partitioning and chromatography, are necessary to isolate the target compound.

Q3: What are the key parameters to optimize for maximizing extraction yield?

A3: The critical parameters to optimize include the choice of solvent, solvent-to-solid ratio, extraction temperature, and extraction time.[4] The optimal conditions will vary depending on the plant matrix.

Q4: How can I identify and quantify this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is the most common method for the identification and quantification of flavonoids.[5] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inefficient solvent extraction.Optimize the solvent system. Ethanol or methanol, often in aqueous mixtures (e.g., 80%), are effective for flavonoids.[8] Consider solvents of varying polarities.
Suboptimal extraction temperature.Higher temperatures can enhance solubility and diffusion, but excessive heat may degrade the compound. Experiment with a range of temperatures (e.g., 40-60°C).[7][9][10]
Insufficient extraction time.Monitor the extraction kinetics to determine the optimal duration. Prolonged extraction does not always lead to higher yields and may increase the extraction of impurities.[11]
Inadequate sample preparation.Ensure the plant material is finely ground to increase the surface area for solvent penetration.
Extract Discoloration (e.g., turning brown) Oxidation of phenolic compounds.This is a common issue with flavonoids.[8] Minimize exposure to light and air. Consider adding an antioxidant like ascorbic acid to the extraction solvent and working under an inert atmosphere (e.g., nitrogen).[8]
Presence of chlorophyll (B73375) and other pigments.Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll and lipids before the main extraction.
Co-extraction of Impurities Non-selective solvent system.Employ a multi-step extraction or purification strategy. After the initial extraction, use liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), butanol) to fractionate the extract.[2]
Complex plant matrix.Further purify the target fraction using column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) or preparative HPLC.[2]

Experimental Protocols

General Protocol for Extraction and Fractionation

This protocol is a general guideline and should be optimized for your specific plant material.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, rhizomes) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder.

  • Initial Extraction:

    • Macerate the powdered plant material in 80% methanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with continuous agitation.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • n-hexane to remove non-polar compounds.

      • Chloroform (B151607) or Dichloromethane.

      • Ethyl acetate, which is often enriched with flavonoids.

      • n-butanol to isolate more polar glycosides.

    • Collect each fraction and evaporate the solvent to dryness. The ethyl acetate fraction is the most likely to contain this compound.

Purification by Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel 60, using a suitable solvent system (e.g., a gradient of chloroform and methanol) as the mobile phase.

  • Sample Loading and Elution:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of increasing solvent polarity.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Final Purification:

    • Combine fractions containing the compound of interest (as indicated by TLC).

    • Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent or by preparative HPLC.

Quantitative Data

The following tables summarize data from studies on the optimization of kaempferol extraction. While not specific to this compound, these provide a valuable reference for experimental design.

Table 1: Optimization of Ultrasonic Kaempferol Extraction from Ocimum basilicum [7][9][10]

Methanol Concentration (%)Extraction Temperature (°C)Extraction Time (min)Kaempferol Yield (ng/spot)
60501090
80601095
8050591
6060591.1
80 (Optimized)60 (Optimized)5 (Optimized)94.7

Table 2: Optimization of Methoxyflavone Extraction from Kaempferia parviflora using Ultrasound-Assisted Extraction [11]

Ethanol Concentration (% v/v)Extraction Time (min)Solvent-to-Solid Ratio (mL/g)Total Methoxyflavone Content (mg/g of extract)
95.00 (Optimized)15.99 (Optimized)50.00 (Optimized)327.25 (Predicted)

Signaling Pathways and Experimental Workflows

The biological activity of kaempferol and its derivatives is often attributed to their modulation of key cellular signaling pathways.

experimental_workflow plant_material Plant Material (e.g., Dioscorea bulbifera) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation purification Column Chromatography (Silica, Sephadex) fractionation->purification identification HPLC / HPTLC Identification & Quantification purification->identification bioassays Biological Activity Assays (e.g., Anti-inflammatory) identification->bioassays

Caption: General experimental workflow for the extraction and analysis of this compound.

Kaempferol has been shown to influence several signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. It is plausible that this compound shares similar mechanisms of action.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor p38 p38 receptor->p38 jnk JNK receptor->jnk erk ERK receptor->erk pi3k PI3K receptor->pi3k nfkb_complex IκB-NF-κB receptor->nfkb_complex gene_expression Pro-inflammatory Gene Expression p38->gene_expression jnk->gene_expression erk->gene_expression akt Akt pi3k->akt mtor mTOR akt->mtor mtor->gene_expression nfkb NF-κB nfkb_complex->nfkb IκB degradation nfkb->gene_expression kaempferol This compound kaempferol->p38 kaempferol->jnk kaempferol->erk kaempferol->pi3k kaempferol->nfkb_complex

Caption: Putative signaling pathways modulated by this compound.

References

Technical Support Center: HPLC Method Validation for 7,4'-Dihydroxy-3,5-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 7,4'-Dihydroxy-3,5-dimethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to method validation for this specific flavone.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for analyzing 7,4'-Dihydroxy-3,5-dimethoxyflavone?

A1: For initial method development, a reverse-phase HPLC method is recommended. Based on methods for structurally similar flavonoids, a good starting point would be a C18 column with a gradient elution using a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol. Flavonoids are often susceptible to degradation in alkaline conditions, so maintaining a slightly acidic pH can improve stability.

Q2: How do I choose the optimal detection wavelength (λmax) for 7,4'-Dihydroxy-3,5-dimethoxyflavone?

A2: Flavones typically exhibit two major UV absorption bands: Band I between 300-390 nm and Band II between 240-280 nm.[1] Additionally, 7-hydroxylated flavones may have a characteristic absorption band around 330 nm.[1] It is recommended to perform a UV scan of your standard in the mobile phase to determine the precise absorption maxima for optimal sensitivity. A diode array detector (DAD) or photodiode array (PDA) detector is highly beneficial for this purpose.

Q3: My peak for 7,4'-Dihydroxy-3,5-dimethoxyflavone is tailing. What are the common causes and solutions?

A3: Peak tailing for flavonoids is a frequent issue. Common causes include:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the column can interact with the hydroxyl groups of the flavone.

    • Solution: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol activity.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Column Contamination: Residues from previous injections can interfere with the analyte.

    • Solution: Implement a robust column flushing procedure between runs.

Q4: I am observing poor resolution between my analyte and other peaks. How can I improve it?

A4: Improving resolution often involves optimizing several parameters:

  • Mobile Phase Composition: Adjusting the ratio of organic modifier to the aqueous phase can significantly impact selectivity.

  • Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although this should be evaluated on a case-by-case basis.

  • Flow Rate: Lowering the flow rate can enhance separation efficiency, but will also increase the run time.

Q5: What are the best practices for sample and standard preparation for 7,4'-Dihydroxy-3,5-dimethoxyflavone?

A5: Proper sample and standard preparation is critical for accurate and reproducible results.

  • Solvent Selection: Based on the properties of similar polymethoxylated flavonoids, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended for preparing stock solutions.[2] It is crucial to use high-purity, anhydrous solvents to minimize degradation.[2]

  • Solubility: Ensure the analyte is fully dissolved. Sonication can aid in dissolution.

  • Stability: Flavonoids can be susceptible to degradation from light and high temperatures. It is advisable to use amber vials and store solutions at low temperatures (2-8°C or frozen) when not in use. Prepare working solutions fresh daily if possible.

Troubleshooting Guides

This section provides a systematic approach to resolving common challenges encountered during the HPLC method validation for 7,4'-Dihydroxy-3,5-dimethoxyflavone.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Retention Time Variability

Caption: Troubleshooting workflow for retention time variability.

Experimental Protocols

Protocol 1: Suggested Starting HPLC-UV Method

This protocol is a starting point for the analysis of 7,4'-Dihydroxy-3,5-dimethoxyflavone and is based on methods for structurally similar compounds. Optimization will likely be required.

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent with DAD/PDA detector
Column C18 reverse-phase, e.g., Agilent SB-Aq (2.1x50mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 5% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength Monitor at 270 nm and 330 nm initially. Optimize based on UV scan.
Protocol 2: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 7,4'-Dihydroxy-3,5-dimethoxyflavone standard and dissolve it in 1 mL of HPLC-grade DMSO or ethanol. Use sonication if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Preparation: The sample preparation method will be matrix-dependent. For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary. The final sample should be dissolved in the initial mobile phase composition.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Quantitative Data Summary

The following table summarizes typical validation parameters that should be assessed for the HPLC method. The acceptance criteria are general recommendations and may vary based on specific regulatory guidelines.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for the analyte should be well-resolved from other components and spectrally pure.

Signaling Pathways and Logical Relationships

Logical Relationship of Method Development Steps

Caption: Logical workflow for HPLC method development.

References

Technical Support Center: Kaempferol 3,5-dimethyl ether Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kaempferol (B1673270) 3,5-dimethyl ether. This guide provides troubleshooting advice and detailed protocols to help you identify and mitigate potential artifacts in cell-based assays. Flavonoids, like kaempferol and its derivatives, are known for their broad biological activities but can also interfere with various assay technologies, leading to misleading results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Kaempferol 3,5-dimethyl ether?

A1: this compound is a naturally occurring O-methylated flavonol, a type of flavonoid.[3] It is a derivative of kaempferol, which is widely recognized for its antioxidant and anti-inflammatory properties.[1][4] The methylation of hydroxyl groups can alter a compound's bioavailability and metabolic stability, potentially enhancing its therapeutic effects.[5]

Q2: What are the known biological activities of kaempferol and its derivatives?

A2: Kaempferol and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective effects.[1][6] They are known to modulate key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][7]

Q3: Why are flavonoids like this compound prone to assay interference?

A3: Flavonoids have chemical structures that can lead to several types of assay interference:

  • Autofluorescence: The conjugated ring system in flavonoids can fluoresce, emitting light at wavelengths that may overlap with assay fluorophores, causing false-positive signals.[8][9] Kaempferol has been specifically noted to exhibit fluorescence.[10][11]

  • Light Absorption/Quenching: Colored compounds can absorb light, interfering with colorimetric or fluorescence-based readouts (an "inner filter effect").[9]

  • Aggregation: At higher concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to inhibition that is not related to a specific target.[9]

  • Chemical Reactivity: Flavonoids can be chemically reactive, potentially modifying proteins or reacting with assay reagents.[9] They can also act as antioxidants, which can interfere with assays that have a redox-based readout.[2]

Troubleshooting Guides (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Problem 1: My fluorescence-based assay signal is unexpectedly high, even in control wells without cells.

  • Possible Cause: Autofluorescence of this compound.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Prepare a serial dilution of your compound in the assay buffer (without cells or other reagents).

    • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your main experiment.

    • Analyze: If you observe a concentration-dependent increase in fluorescence, the compound is autofluorescent. You will need to subtract this background signal from your experimental wells or consider an alternative, non-fluorescent assay technology.[9]

Problem 2: The signal in my luciferase reporter assay is significantly lower than expected.

  • Possible Cause: Direct inhibition of the luciferase enzyme by your compound. Many flavonoids are known inhibitors of firefly luciferase.[12][13][14]

  • Troubleshooting Steps:

    • Perform a Luciferase Counter-Screen: Use a commercially available purified luciferase enzyme.

    • Set up the Assay: In a cell-free buffer, mix the purified enzyme, its substrate (luciferin), and ATP with a serial dilution of your compound.

    • Analyze: If your compound inhibits the light output in this cell-free system, it is a direct inhibitor of the enzyme. This means your results from the cell-based reporter assay may be false positives. Consider using a reporter system with a different enzyme, such as Renilla luciferase (which is reportedly less inhibited by flavonoids), or an orthogonal assay.[13]

Problem 3: I am seeing a very steep, non-sigmoidal dose-response curve and high variability between replicates.

  • Possible Cause: Compound aggregation.[9] This is also more likely if the compound has poor aqueous solubility.[15]

  • Troubleshooting Steps:

    • Detergent Test: Repeat your primary assay, but include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.

    • Analyze: If the presence of the detergent reduces or eliminates the inhibitory activity and produces a more typical sigmoidal curve, it strongly suggests the original activity was due to aggregation.[9]

    • Solubility Check: Visually inspect your compound dilutions for any signs of precipitation.

Problem 4: The compound shows activity in multiple, unrelated assays.

  • Possible Cause: Promiscuous activity due to chemical reactivity or other non-specific mechanisms.

  • Troubleshooting Steps:

    • Orthogonal Assays: Validate your findings using an assay with a different detection method. For example, if you see inhibition in a fluorescence-based assay, try to confirm it with a method based on mass spectrometry or Western blotting.

    • Assess Reactivity: Check for time-dependent inhibition by pre-incubating the compound with the target protein for varying lengths of time before starting the reaction. An increase in inhibition with longer pre-incubation suggests potential covalent modification or other reactive behavior.[9]

Summary of Interference Mechanisms and Solutions
Potential Issue Primary Mechanism Key Validation Experiment Mitigation Strategy
False Positive (Fluorescence)AutofluorescenceCompound-only fluorescence scanSubtract background; use a non-fluorescent assay (e.g., luminescence, BRET)
False Negative (Fluorescence)Signal Quenching / Inner Filter EffectAbsorbance scan of the compoundUse lower compound concentrations; switch to a different detection method
False Positive (Luciferase Assay)Direct Reporter Enzyme InhibitionCell-free luciferase inhibition assayUse an alternative reporter (e.g., Renilla luciferase) or an orthogonal assay
Steep Dose-Response / IrreproducibilityCompound AggregationRe-run assay with 0.01% Triton X-100Add detergent to buffer; ensure compound is fully solubilized
Activity in Unrelated AssaysChemical Reactivity / PromiscuityTime-dependent inhibition assayUse orthogonal assays; perform structure-activity relationship (SAR) studies

Experimental Protocols

Protocol 1: Autofluorescence Assessment
  • Prepare Compound Plate: Create a serial dilution of this compound in the final assay buffer (including any solvent like DMSO) in a microplate. Recommended concentrations: 0.1 µM to 100 µM.

  • Include Controls: Add wells containing only the assay buffer with the highest concentration of DMSO used (vehicle control) and wells with only buffer (blank).

  • Read Plate: Place the plate in a microplate reader and scan for fluorescence at the same excitation and emission wavelengths used in your primary cell-based assay.

  • Data Analysis: Subtract the blank reading from all wells. Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in signal confirms autofluorescence.

Protocol 2: Cell-Free Firefly Luciferase Inhibition Assay
  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA). Reconstitute purified firefly luciferase enzyme and prepare the luciferin (B1168401) substrate solution with ATP according to the manufacturer's instructions.

  • Prepare Compound Plate: Prepare a serial dilution of this compound and a known luciferase inhibitor (positive control) in the assay buffer.

  • Assay Execution: To each well, add the compound dilution followed by the purified luciferase enzyme. Allow a brief pre-incubation (5-10 minutes).

  • Initiate Reaction: Add the luciferin/ATP substrate solution to all wells.

  • Measure Luminescence: Immediately read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to the vehicle (DMSO) control wells. A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Visual Guides: Diagrams and Workflows

Assay Interference Troubleshooting Workflow

This diagram outlines a logical workflow for identifying and diagnosing common assay artifacts when working with compounds like this compound.

G start Start: Unexpected Assay Result check_tech Is the assay fluorescence-based? start->check_tech autofluor_test Run Autofluorescence Control (Compound Only) check_tech->autofluor_test  Yes check_luciferase Is it a Luciferase Reporter Assay? check_tech->check_luciferase  No is_autofluor Is compound autofluorescent? autofluor_test->is_autofluor subtract_bg Action: Subtract Background or Use Orthogonal Assay is_autofluor->subtract_bg  Yes is_autofluor->check_luciferase  No luciferase_test Run Cell-Free Luciferase Counter-Screen check_luciferase->luciferase_test  Yes check_curve Is the dose-response curve steep or irreproducible? check_luciferase->check_curve  No is_luc_inhib Is Luciferase Inhibited? luciferase_test->is_luc_inhib use_ortho_assay Action: Use Different Reporter or Orthogonal Assay is_luc_inhib->use_ortho_assay  Yes is_luc_inhib->check_curve  No detergent_test Run Assay with 0.01% Triton X-100 check_curve->detergent_test  Yes valid_result Result is likely valid. Proceed with caution. check_curve->valid_result  No is_agg Is activity attenuated? detergent_test->is_agg agg_confirm Conclusion: Result likely due to Compound Aggregation is_agg->agg_confirm  Yes is_agg->valid_result  No

Caption: A step-by-step workflow for troubleshooting assay interference.

Common Mechanisms of Assay Interference by Flavonoids

This diagram illustrates the primary ways in which flavonoid compounds can produce misleading data in cell-based assays.

G cluster_0 Flavonoid Compound (e.g., this compound) cluster_1 Assay Components & Readout compound Compound compound->compound Aggregation assay Assay Signal (Light, Fluorescence, etc.) compound->assay Autofluorescence (+ False Signal) compound->assay Light Quenching (- False Signal) enzyme Reporter Enzyme (e.g., Luciferase) compound->enzyme Direct Inhibition target Biological Target compound->target True Biological Effect

Caption: Mechanisms of flavonoid interference in biological assays.

Simplified NF-κB Signaling Pathway

Kaempferol and related flavonoids are often studied for their anti-inflammatory effects, which frequently involve the NF-κB signaling pathway.[4] This diagram shows a simplified version of this pathway.

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nfkb_ikb NF-κB—IκBα (Inactive Complex) ikb_kinase->nfkb_ikb Leads to IκBα Degradation ikb->nfkb_ikb Sequesters nfkb NF-κB (p50/p65) nfkb->nfkb_ikb nucleus Nucleus nfkb->nucleus Translocates nfkb_ikb->nfkb Releases transcription Gene Transcription (Inflammatory Genes) nucleus->transcription Activates

Caption: Simplified overview of the NF-κB signaling pathway.

References

Troubleshooting "Kaempferol 3,5-dimethyl ether" inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments with "Kaempferol 3,5-dimethyl ether".

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my cell viability assays with this compound. What are the common causes?

Inconsistent results with this compound, a hydrophobic flavonoid, often stem from issues related to its solubility and stability in cell culture media. Precipitation of the compound, even at microscopic levels, can lead to variability in the effective concentration delivered to the cells. It is also crucial to ensure the purity of the solvent (e.g., DMSO) and to prepare fresh stock solutions for each experiment to avoid degradation.[1] Cellular response can also vary with cell passage number and confluency; therefore, standardizing cell culture conditions is essential.[1]

Q2: My this compound solution precipitates when I add it to the cell culture medium. How can I prevent this?

This is a common issue with hydrophobic compounds. To mitigate precipitation, prepare a high-concentration stock solution in 100% DMSO and then perform a stepwise dilution into your pre-warmed (37°C) cell culture medium.[2] Avoid adding the concentrated DMSO stock directly to the full volume of media.[2] Gentle vortexing or inversion immediately after dilution can also help maintain solubility.[2] If precipitation persists, you may need to lower the final working concentration or consider the use of solubility-enhancing carriers like cyclodextrins.[2]

Q3: What is the recommended final concentration of DMSO in cell culture, and should I use a vehicle control?

The final concentration of DMSO in your cell culture should be kept low, ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects.[3] It is imperative to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all experiments.[4] This allows you to differentiate the effects of the compound from the effects of the solvent.

Q4: How stable is this compound in cell culture medium?

The stability of flavonoids in cell culture media can be influenced by factors such as pH, light exposure, and the composition of the medium itself.[1][5] Methoxylation, as in this compound, generally improves the stability of flavonoids compared to their hydroxylated counterparts.[5] However, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent compound activity.[1] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Troubleshooting Guides

Problem 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[3]
Compound Degradation Prepare fresh stock solutions in high-purity, anhydrous DMSO for each experiment.[1] Store stock solutions in small, single-use aliquots at -80°C and protect from light.[1]
Incorrect Dosing Verify the calculations for your serial dilutions. Ensure accurate pipetting of the viscous DMSO stock solution.
Cellular Resistance The chosen cell line may be inherently resistant to the compound's mechanism of action. Consider using a positive control compound known to elicit a response in your cell line.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Compound Concentration Ensure the compound is fully dissolved in DMSO before preparing dilutions. After diluting in media, mix thoroughly by gentle pipetting or swirling before adding to the cells.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Check for and eliminate cell clumps. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Contamination Regularly check cultures for signs of microbial contamination, which can significantly impact cell health and experimental results.[4]

Quantitative Data Summary

Specific quantitative data for the biological activity of "this compound" is limited in publicly available literature. The following tables provide data for the parent compound, Kaempferol , as a reference for expected biological activity.

Table 1: IC50 Values of Kaempferol in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Incubation Time (h)
MDA-MB-231Breast CancerMTT60.0 ± 16.348
LNCaPProstate Cancer-28.8 ± 1.5-
PC-3Prostate Cancer-58.3 ± 3.5-
SW480, HCT116, HCT-15Colon Cancer-~50-
Huh7Liver Cancer-4.75-

Note: The wide range of IC50 values highlights the importance of experimental conditions such as incubation time and cell line specifics.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of hydrophobic compounds like this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration remains constant across all wells and is below 0.5%.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of the compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis Detection by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Culture cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

  • Collect both adherent and floating cells.

  • Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.[4]

  • Incubate the cells in the dark for 15 minutes at room temperature.[4]

  • Analyze the stained cells immediately using a flow cytometer.[4]

Western Blot for Signaling Pathway Analysis

This protocol allows for the analysis of protein expression levels to investigate signaling pathways affected by the compound.

Materials:

  • Cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Treat cells with this compound, then wash with PBS and lyse with RIPA buffer.[4]

  • Determine the protein concentration of each lysate using a BCA assay.[4]

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[4]

  • Transfer the separated proteins from the gel to a membrane.[4]

  • Block the membrane with blocking buffer for 1 hour.[4]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an ECL detection system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Analysis stock Prepare High-Concentration Stock in 100% DMSO serial_dilution Perform Stepwise Serial Dilution in Pre-warmed Media stock->serial_dilution treat_cells Treat Cells with Compound or Vehicle Control serial_dilution->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis western Western Blot for Signaling Proteins incubate->western

Caption: A generalized experimental workflow for in vitro studies with this compound.

signaling_pathway cluster_kaempferol Kaempferol (Reference) cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Cellular Response kaempferol Kaempferol pi3k PI3K kaempferol->pi3k Inhibits erk ERK kaempferol->erk Inhibits jnk JNK kaempferol->jnk Inhibits p38 p38 kaempferol->p38 Inhibits akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation Promotes apoptosis Apoptosis erk->apoptosis Modulates jnk->apoptosis Modulates p38->apoptosis Modulates

Caption: Key signaling pathways modulated by the parent compound, Kaempferol, as a reference.[7][8]

troubleshooting_logic start Inconsistent Experimental Results check_solubility Is the compound fully dissolved in the media? start->check_solubility check_stability Are you using freshly prepared solutions? check_solubility->check_stability Yes optimize_solubility Optimize Solubilization Protocol: - Stepwise dilution - Pre-warm media - Lower concentration check_solubility->optimize_solubility No check_cells Are cell culture conditions (passage, confluency) consistent? check_stability->check_cells Yes prepare_fresh Prepare Fresh Stock and Working Solutions for Each Experiment check_stability->prepare_fresh No standardize_cells Standardize Cell Culture Protocols check_cells->standardize_cells No investigate_other Investigate Other Variables: - Pipetting accuracy - Plate edge effects - Contamination check_cells->investigate_other Yes solubility_yes Yes solubility_no No stability_yes Yes stability_no No cells_yes Yes cells_no No

References

Improving "Kaempferol 3,5-dimethyl ether" stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kaempferol 3,5-dimethyl ether. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a methylated derivative of kaempferol, a naturally occurring flavonoid. The methylation of hydroxyl groups generally enhances the metabolic stability and membrane permeability of flavonoids, making them more bioavailable for research and potential therapeutic applications. Maintaining the stability of the compound in solution is critical for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of biological activity and the formation of unknown byproducts that may interfere with your assays.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of the ether linkages or promote oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid core.

Q3: What are the recommended storage conditions for stock solutions of this compound?

To ensure maximum stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store stock solutions at -20°C for short-term storage (up to several months) and at -80°C for long-term storage.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.

  • Inert Atmosphere: For extended storage, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidation.

Troubleshooting Guides

This section provides guidance on how to identify and resolve common issues related to the stability of this compound in solution.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Analyze your stock solution by HPLC to confirm the purity and concentration of the compound.

    • Compare the chromatogram of your current stock solution with that of a freshly prepared solution or a previous batch that yielded good results. Look for the appearance of new peaks or a decrease in the main peak area.

  • Assess Stability in Assay Medium:

    • Incubate a solution of this compound in your assay medium under the same conditions as your experiment (e.g., temperature, duration).

    • Analyze samples at different time points by HPLC to determine the rate of degradation.

  • Optimize Experimental Conditions:

    • If degradation is observed, consider modifying your experimental protocol. This could involve reducing the incubation time, lowering the temperature, or adjusting the pH of the medium.

    • Ensure that solutions are protected from light during the experiment.

cluster_troubleshooting Troubleshooting Workflow: Inconsistent Assay Results A Inconsistent or low biological activity B Verify stock solution integrity (HPLC) A->B Potential Degradation C Assess stability in assay medium B->C If stock is pure D Optimize experimental conditions C->D If degradation occurs in medium E Re-run experiment C->E If stable in medium D->E After optimization

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradation Products:

    • If you have access to mass spectrometry (LC-MS), analyze the unknown peaks to determine their molecular weights. This can provide clues about the degradation pathway (e.g., demethylation, oxidation).

  • Perform Forced Degradation Studies:

    • Conduct forced degradation studies (see Experimental Protocols section) under various stress conditions (acid, base, oxidation, heat, light).

    • Compare the chromatograms from the forced degradation studies with your experimental samples to identify the degradation products.

  • Mitigate Degradation:

    • Based on the identified degradation pathway, take steps to mitigate it. For example, if oxidation is the primary issue, deoxygenate your solvents and work under an inert atmosphere. If hydrolysis is occurring, adjust the pH of your solutions.

cluster_degradation Potential Degradation Pathways Start This compound Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis Oxidation Oxidation (O2, Peroxides) Start->Oxidation Photodegradation Photodegradation (UV Light) Start->Photodegradation Product1 Demethylated Products Hydrolysis->Product1 Product2 Ring-opened Products Oxidation->Product2 Product3 Photodimers or Oxidized Products Photodegradation->Product3

Caption: Potential degradation pathways for this compound.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the expected stability trends based on general knowledge of O-methylated flavonoids. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

ConditionParameterExpected Stability of this compoundGeneral Trend for O-Methylated Flavonoids
pH pH 2-4 (Acidic)Moderate to HighGenerally more stable than in alkaline conditions.
pH 5-7 (Neutral)HighOptimal stability is typically observed around neutral pH.
pH 8-10 (Alkaline)Low to ModerateSusceptible to hydrolysis and oxidative degradation.
Temperature 4°CHighRecommended for short-term storage of solutions.
25°C (Room Temp)ModerateDegradation may occur over several hours to days.
37°C (Physiological)Low to ModerateIncreased rate of degradation compared to room temperature.
> 60°CLowSignificant degradation is expected.
Light DarkHighProtection from light is crucial for stability.
Ambient LightModerateGradual degradation can occur upon prolonged exposure.
UV LightLowRapid degradation is expected.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1, 2, and 4 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 8, 16, and 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified time points, dilute the stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage degradation by comparing the peak area of the intact this compound in the stressed sample to that of an unstressed control.

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound. Method optimization may be required based on your specific instrumentation and experimental needs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Start with a higher proportion of B and gradually increase the proportion of A. A typical gradient might be: 0-5 min, 30% A; 5-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound. A common wavelength for flavonoids is around 265 nm or 365 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general scientific principles and available data for related compounds. Researchers should always perform their own validation and stability studies to ensure the accuracy and reliability of their results.

Technical Support Center: Investigating Potential Off-Target Effects of 7,4'-Dihydroxy-3,5-dimethoxyflavone and Related Flavonoids in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the off-target effects of 7,4'-Dihydroxy-3,5-dimethoxyflavone is limited in publicly available literature. This guide provides troubleshooting advice and frequently asked questions based on the known activities of structurally similar flavonoids. Researchers should consider these as potential, unconfirmed effects and use the provided protocols to experimentally validate any off-target activity of the specific compound in their system.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent with the expected on-target effects of my flavonoid. What could be the cause?

A1: Inconsistencies can arise from a variety of factors, including experimental error, cell line variability, or off-target effects of the compound. Flavonoids are known to interact with multiple cellular targets. To begin troubleshooting, verify the identity and purity of your compound via methods like HPLC and Mass Spectrometry. If the compound is pure, consider the possibility of off-target interactions. Review the literature for known targets of structurally similar flavonoids, as these may provide clues. For example, some flavonoids are known to inhibit various kinases, modulate transcription factors like NF-κB and STAT6, or even chelate metals, which could impact cellular processes unrelated to your primary target.[1][2]

Q2: I am observing unexpected cytotoxicity or a decrease in cell proliferation in my cell-based assays. Is this a known off-target effect of flavonoids?

A2: Yes, many flavonoids exhibit cytotoxic and anti-proliferative effects, particularly at higher concentrations. This is a common off-target effect to consider if your primary target is not directly involved in cell viability pathways. For instance, 5,7-dimethoxyflavone (B190784) has been shown to induce apoptosis and cell cycle arrest in HepG2 liver cancer cells with an IC50 of 25 µM.[3] Similarly, other polymethoxyflavones have demonstrated dose-dependent inhibitory effects on the growth of HCT-15 human colorectal carcinoma cells.[4] If you are observing cytotoxicity, it is crucial to determine the therapeutic window of your compound by performing a dose-response curve and utilizing assays that can distinguish between apoptosis and necrosis.

A3: Many flavonoids possess anti-inflammatory properties, often mediated through the inhibition of key signaling pathways. For example, 7,4'-dihydroxyflavone (B191080) has been shown to inhibit MUC5AC gene expression by suppressing the activation of NF-κB and STAT6.[1] It is plausible that 7,4'-Dihydroxy-3,5-dimethoxyflavone could have similar off-target anti-inflammatory effects. If you observe unexpected changes in inflammatory markers (e.g., cytokines, iNOS, COX-2), it is advisable to directly assess the activity of upstream regulators like NF-κB using a reporter assay or by measuring the phosphorylation status of key signaling proteins.

Q4: Can flavonoids interfere with kinase signaling pathways even if they are not designed as kinase inhibitors?

A4: Absolutely. The chemical structure of flavonoids, with their ATP-competitive pharmacophore, allows them to bind to the ATP-binding pocket of many kinases. This can lead to broad or specific off-target kinase inhibition. For example, some chalcones, which are structurally related to flavonoids, have been found to suppress the PI3K/AKT signaling pathway.[5] If your experimental system is sensitive to the modulation of a particular kinase pathway, consider performing a broad kinase profiling assay to identify potential off-target kinases of your compound.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Cytotoxicity

If you observe unexpected cell death in your experiments, follow this workflow to investigate the cause:

start Unexpected Cytotoxicity Observed purity 1. Verify Compound Purity & Identity (HPLC, LC-MS, NMR) start->purity dose_response 2. Perform Dose-Response Curve (e.g., MTT, CellTiter-Glo) purity->dose_response determine_ic50 3. Determine IC50 for Cytotoxicity dose_response->determine_ic50 compare_ic50 4. Compare Cytotoxicity IC50 with On-Target EC50 determine_ic50->compare_ic50 mechanism 5. Investigate Mechanism of Cell Death (e.g., Caspase-3/7 Assay for Apoptosis, LDH Assay for Necrosis) compare_ic50->mechanism IC50 << On-Target EC50 conclusion_on_target Conclusion: On-Target Effect or High Concentration Artifact compare_ic50->conclusion_on_target IC50 ≈ On-Target EC50 off_target_pathway 6. Profile for Off-Target Pathways (Kinase Panel, Reporter Assays) mechanism->off_target_pathway conclusion_off_target Conclusion: Off-Target Effect Likely off_target_pathway->conclusion_off_target

Caption: Workflow to troubleshoot unexpected cytotoxicity.

Quantitative Data on Related Flavonoids

The following tables summarize the cytotoxic and inhibitory activities of flavonoids structurally related to 7,4'-Dihydroxy-3,5-dimethoxyflavone. This data can be used to estimate potential concentration ranges where off-target effects might be observed.

Table 1: Cytotoxic and Anti-proliferative Activities of Related Flavonoids

CompoundCell LineAssayActivityValue
5,7-dimethoxyflavoneHepG2 (Liver Cancer)MTTIC5025 µM[3]
7,4'-dihydroxyflavoneNCI-H292 (Airway Epithelial)MUC5AC ExpressionIC501.4 µM[1]
3,5-Dihydroxy-4',7-dimethoxyflavoneS. aureusMICMIC200 µg/mL[6]
3,5-Dihydroxy-4',7-dimethoxyflavoneE. coliMICMIC225 µg/mL[6]

Table 2: Effects of Polymethoxyflavones on HCT-15 Cell Viability after 48h [4]

CompoundConcentration (µM)Cell Viability (%)
3,5,7,4'-tetramethoxyflavone10031.8 ± 2.64
5,7,4'-trimethoxyflavone100Not specified, but showed dose-dependent inhibition
5-hydroxy-3,7,3',4'-tetramethoxyflavone100Not specified, but showed dose-dependent inhibition

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of flavonoids.[3][4]

  • Cell Seeding: Seed cells (e.g., HepG2, HCT-15) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the flavonoid in a suitable solvent (e.g., DMSO) and then dilute in culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations of Potential Off-Target Mechanisms

Potential Multi-Pathway Modulation by a Flavonoid

Flavonoids can promiscuously interact with several signaling pathways, which can lead to complex and sometimes unexpected biological outcomes.

cluster_kinase Kinase Cascades cluster_tf Transcription Factors cluster_other Other Cellular Targets flavonoid 7,4'-Dihydroxy-3,5-dimethoxyflavone (or related flavonoid) PI3K PI3K flavonoid->PI3K Inhibition? ERK ERK flavonoid->ERK Inhibition? p38 p38 flavonoid->p38 Inhibition? NFkB NF-κB flavonoid->NFkB Inhibition? STAT6 STAT6 flavonoid->STAT6 Inhibition? HDAC2 HDAC2 flavonoid->HDAC2 Enhancement? PAR4 PAR4 flavonoid->PAR4 Antagonism? ROS ROS Generation flavonoid->ROS Induction? AKT AKT PI3K->AKT

Caption: Potential off-target interactions of a flavonoid.

References

Technical Support Center: Administration of Kaempferol 3,5-dimethyl ether in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Kaempferol 3,5-dimethyl ether in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the administration of this poorly soluble flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in administering this compound to animals?

A1: The primary challenge with this compound, like many flavonoids, is its low aqueous solubility. This characteristic can lead to several issues in animal studies, including:

  • Poor Bioavailability: Limited dissolution in the gastrointestinal tract after oral administration results in low and variable absorption into the bloodstream.

  • Precipitation: When administered intravenously or intraperitoneally in a vehicle, the compound may precipitate upon contact with physiological fluids, leading to inaccurate dosing and potential for local irritation or embolism.

  • Vehicle-Related Toxicity: The use of high concentrations of organic solvents or surfactants to dissolve the compound can introduce confounding toxic effects in the animal model.

  • Inconsistent Results: Poor solubility can lead to high variability in plasma concentrations between individual animals, making it difficult to establish a clear dose-response relationship.

Q2: Which administration routes are suitable for this compound?

A2: The choice of administration route depends on the experimental objective.

  • Oral (PO): Suitable for studying oral bioavailability and efficacy following gastrointestinal absorption. However, formulation strategies are crucial to enhance solubility and absorption.

  • Intraperitoneal (IP): Often used to bypass first-pass metabolism in the liver. Care must be taken to ensure the compound remains in solution to avoid precipitation in the peritoneal cavity.

  • Intravenous (IV): Provides 100% bioavailability and is ideal for pharmacokinetic studies. Requires a well-formulated solution to prevent precipitation in the bloodstream.

Q3: What are the recommended vehicles for dissolving this compound?

A3: Due to its hydrophobic nature, this compound requires a non-aqueous or co-solvent system for administration. Here are some common options with their pros and cons:

Vehicle SystemCompositionAdvantagesDisadvantages
Co-solvent System DMSO, Ethanol, PEG 300/400Good solubilizing power for many hydrophobic compounds.Can cause local irritation and systemic toxicity at higher concentrations. May influence experimental outcomes.
Suspension Carboxymethylcellulose (CMC), Methylcellulose (B11928114)Relatively non-toxic and well-tolerated.May not provide uniform dosing if the compound settles. Particle size can affect absorption.
Oil-based Vehicle Corn oil, Sesame oil, Olive oilSuitable for highly lipophilic compounds.Not suitable for intravenous administration. Can have slow and variable absorption.
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can significantly increase aqueous solubility.May alter the pharmacokinetic profile of the compound.

Note: It is crucial to include a vehicle-only control group in your study to account for any effects of the delivery system itself.

Troubleshooting Guides

Problem 1: Low and Variable Oral Bioavailability

Possible Causes:

  • Poor aqueous solubility of this compound.

  • Degradation of the compound in the gastrointestinal tract.

  • First-pass metabolism in the gut wall and liver.

Solutions:

  • Formulation Enhancement:

    • Nanosuspension: Reduce particle size to the nanometer range to increase surface area and dissolution rate.

    • Solid Dispersion: Disperse the compound in a hydrophilic polymer matrix.

    • Lipid-Based Formulations: Formulate with oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS).

  • Use of Absorption Enhancers: Co-administer with agents that can transiently increase intestinal permeability (use with caution and appropriate justification).

  • Structural Modification: While not a direct administration strategy, consider prodrug approaches in the drug design phase to improve solubility.

Problem 2: Precipitation of the Compound Upon Injection (IV or IP)

Possible Causes:

  • The vehicle is not suitable for maintaining solubility in a physiological environment.

  • The concentration of the compound exceeds its solubility limit in the final formulation.

Solutions:

  • Optimize Vehicle Composition:

    • Increase the proportion of the co-solvent, but remain within tolerated toxicity limits.

    • Use a combination of solubilizing agents (e.g., DMSO + PEG 300 + Tween 80).

  • Lower the Dose Concentration: If possible, reduce the concentration of the dosing solution and increase the injection volume (within acceptable limits for the animal species).

  • Prepare a Nanosuspension: Nanosized particles are less likely to cause embolism if they precipitate.

  • Filter the Dosing Solution: Use a sterile filter (e.g., 0.22 µm) immediately before injection to remove any pre-formed aggregates.

Problem 3: Adverse Effects or Toxicity Observed in the Vehicle Control Group

Possible Causes:

  • The concentration of the organic solvent (e.g., DMSO) is too high.

  • The pH of the formulation is not physiological.

  • The vehicle itself has unexpected biological effects.

Solutions:

  • Reduce Solvent Concentration: Aim for the lowest possible concentration of organic solvents. For DMSO, a final concentration of <10% in the dosing solution is generally recommended, and even lower for chronic studies.

  • Adjust pH: Ensure the pH of the final formulation is close to neutral (pH 7.4).

  • Select an Inert Vehicle: If possible, switch to a more inert vehicle like methylcellulose for oral administration or saline with a low percentage of a solubilizing agent for injections.

  • Thorough Literature Review: Investigate the known effects of the chosen vehicle in the specific animal model and for the intended duration of the study.

Experimental Protocols (Illustrative Examples)

Disclaimer: The following protocols are illustrative and should be adapted based on the specific experimental design and institutional guidelines. Due to the limited publicly available data on the administration of isolated this compound in animal studies, these protocols are based on general practices for poorly soluble flavonoids.

Protocol 1: Oral Gavage Administration in Mice
  • Preparation of Formulation (Suspension):

    • Weigh the required amount of this compound.

    • Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in sterile water.

    • Levigate the compound with a small amount of the Na-CMC solution to form a smooth paste.

    • Gradually add the remaining Na-CMC solution while continuously stirring to achieve the desired final concentration.

    • Ensure the suspension is homogenous before each administration.

  • Dosing:

    • Administer the suspension to mice via oral gavage using a suitable gavage needle.

    • The typical dosing volume for mice is 5-10 mL/kg body weight.

    • Include a vehicle control group receiving only the 0.5% Na-CMC solution.

Protocol 2: Intraperitoneal Injection in Rats
  • Preparation of Formulation (Co-solvent System):

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • For the final dosing solution, dilute the stock solution with a mixture of PEG 300 and sterile saline (0.9% NaCl). A common final vehicle composition could be 10% DMSO, 40% PEG 300, and 50% saline.

    • The final concentration should be calculated based on the desired dose and an injection volume of 1-2 mL/kg body weight for rats.

    • Vortex the solution thoroughly to ensure it is clear and free of precipitates.

  • Dosing:

    • Administer the solution to rats via intraperitoneal injection.

    • Include a vehicle control group receiving the same co-solvent mixture without the compound.

    • Monitor animals for any signs of local irritation at the injection site.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data that researchers might aim to collect.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose (10 mg/kg)

Administration RouteFormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
Oral 0.5% Na-CMC Suspension50 ± 152.0 ± 0.5250 ± 755
Oral SEDDS250 ± 601.0 ± 0.31200 ± 30024
Intravenous 10% DMSO, 40% PEG 300, 50% Saline1500 ± 3500.15000 ± 900100

Data are presented as mean ± standard deviation.

Table 2: Recommended Maximum Injection Volumes and Needle Sizes for Rodents

SpeciesRouteMaximum VolumeNeedle Gauge
Mouse IV (tail vein)0.2 mL27-30G
IP1.0 mL25-27G
PO (gavage)0.5 mL20-22G (ball-tipped)
Rat IV (tail vein)0.5 mL23-25G
IP5.0 mL21-23G
PO (gavage)5.0 mL16-18G (ball-tipped)

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Data Collection & Analysis P1 Weigh Compound P2 Select & Prepare Vehicle (e.g., Co-solvent, Suspension) P1->P2 P3 Dissolve/Suspend Compound P2->P3 P4 Ensure Homogeneity/Clarity P3->P4 A3 Administer Formulation P4->A3 A1 Select Animal Model (e.g., Mouse, Rat) A2 Determine Dose & Route (PO, IP, IV) A1->A2 A2->A3 A4 Include Vehicle Control Group A2->A4 D1 Collect Blood/Tissue Samples A3->D1 A4->D1 D2 Analyze Compound Concentration (e.g., LC-MS/MS) D1->D2 D4 Efficacy/Toxicity Assessment D1->D4 D3 Pharmacokinetic Analysis D2->D3

Caption: General experimental workflow for in vivo studies.

troubleshooting_workflow cluster_bioavailability Low Bioavailability (Oral) cluster_precipitation Precipitation (IV/IP) cluster_toxicity Vehicle Toxicity start Poor In Vivo Results B1 Poor Solubility? start->B1 C1 Vehicle Incompatibility? start->C1 T1 High Solvent Conc.? start->T1 B2 Improve Formulation (Nanosuspension, SEDDS) B1->B2 C2 Optimize Co-solvent Ratio or Use Cyclodextrin C1->C2 T2 Reduce Solvent Percentage or Switch to Suspension T1->T2

Caption: Troubleshooting logic for common administration issues.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway KDE This compound IKK IKK KDE->IKK inhibits MAPKKK MAPKKK KDE->MAPKKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (Nuclear Translocation) NFkB->Nucleus_NFkB Inflammation_NFkB Inflammatory Gene Expression Nucleus_NFkB->Inflammation_NFkB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (Nuclear Translocation) MAPK->AP1 Inflammation_MAPK Inflammatory Gene Expression AP1->Inflammation_MAPK

Caption: Potential anti-inflammatory signaling pathways.

Technical Support Center: Overcoming the Low Bioavailability of 7,4'-Dihydroxy-3,5-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of 7,4'-Dihydroxy-3,5-dimethoxyflavone. The information is presented in a question-and-answer format, incorporating detailed experimental protocols, quantitative data summaries, and pathway visualizations to guide your research.

Frequently Asked Questions (FAQs)

Q1: We are observing very low aqueous solubility of our 7,4'-Dihydroxy-3,5-dimethoxyflavone compound. What strategies can we employ to improve this?

A1: Poor aqueous solubility is a common challenge for many flavonoids due to their polyphenolic structure. Several formulation strategies can be employed to enhance the solubility of 7,4'-Dihydroxy-3,5-dimethoxyflavone:

  • Nanosuspension: This technique involves reducing the particle size of the compound to the nanometer range, which increases the surface area for dissolution.

  • Nanoencapsulation: Encapsulating the flavonoid in carriers like liposomes or polymeric nanoparticles can improve its solubility and stability.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like flavonoids, thereby increasing their aqueous solubility.[2]

  • Use of Co-solvents: Employing pharmaceutically acceptable co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can significantly improve solubility.[2]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Determining the pKa of 7,4'-Dihydroxy-3,5-dimethoxyflavone and adjusting the pH of the formulation can enhance solubility by favoring the ionized form.[2]

Q2: Our in vitro Caco-2 cell permeability assays show low transport of 7,4'-Dihydroxy-3,5-dimethoxyflavone. How can we improve its intestinal permeability?

A2: Low permeability across Caco-2 monolayers suggests poor intestinal absorption. The following approaches can be considered to enhance permeability:

  • Co-administration with Permeation Enhancers: Bioenhancers such as piperine (B192125) (from black pepper) can inhibit the activity of efflux pumps like P-glycoprotein in the intestinal wall, leading to increased intracellular concentrations and enhanced permeability of the flavonoid.[2]

  • Formulation in Nanoemulsions: Encapsulating 7,4'-Dihydroxy-3,5-dimethoxyflavone in nanoemulsions can facilitate its transport across the intestinal epithelium.[2]

  • Structural Modification (Prodrugs): Chemical modification of the flavonoid to create a more lipophilic prodrug can improve its passive diffusion across the intestinal membrane. The prodrug is then converted to the active compound in vivo.[3][4]

Q3: We suspect that 7,4'-Dihydroxy-3,5-dimethoxyflavone is rapidly metabolized in our animal models, leading to low plasma concentrations. What are the likely metabolic pathways and how can this be addressed?

A3: Flavonoids are often subject to extensive first-pass metabolism in the intestine and liver. The primary metabolic pathways for flavonoids are glucuronidation and sulfation of the hydroxyl groups.[5] This results in the formation of more water-soluble metabolites that are readily excreted.

To address rapid metabolism, you can consider the following:

  • Inhibition of Metabolic Enzymes: Co-administration with inhibitors of UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) could potentially increase the bioavailability of the parent compound. However, this approach requires careful consideration of potential drug-drug interactions.

  • Formulation Strategies: Encapsulation techniques, such as liposomes or nanoparticles, can protect the flavonoid from enzymatic degradation in the gastrointestinal tract and liver.[1][4]

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data between individual animals.

  • Possible Cause: Inconsistent formulation, leading to variable dosing and absorption.

  • Troubleshooting Steps:

    • Ensure the dosing formulation is homogenous and stable. For suspensions, ensure uniform particle size and adequate mixing before each administration.

    • Strictly control the fasting state of the animals before dosing, as food can significantly impact flavonoid absorption.

    • Standardize the administration technique (e.g., oral gavage) to minimize variability.[2]

Issue 2: In vitro-in vivo correlation (IVIVC) is poor for our formulation.

  • Possible Cause: In vitro models may not fully recapitulate the complex environment of the gastrointestinal tract, including the role of gut microbiota and first-pass metabolism.

  • Troubleshooting Steps:

    • Incorporate metabolic components into your in vitro models, such as using S9 fractions from the liver or intestine in conjunction with permeability assays.

    • Consider the impact of the gut microbiome, as bacteria can metabolize flavonoids into different bioactive compounds.

    • Evaluate the lymphatic transport of your formulation, as some lipid-based formulations can enhance this absorption pathway, bypassing first-pass metabolism.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data to illustrate the potential improvements in the bioavailability of 7,4'-Dihydroxy-3,5-dimethoxyflavone with different formulation strategies. These values are based on typical data for flavonoids and should be confirmed experimentally.

Table 1: Solubility of 7,4'-Dihydroxy-3,5-dimethoxyflavone in Different Media

FormulationSolubility (µg/mL)
Aqueous Buffer (pH 7.4)< 1
20% Ethanol in Water25
10% Hydroxypropyl-β-cyclodextrin85
Nanosuspension150
Lipid-based Nanoemulsion> 200

Table 2: In Vitro Permeability of 7,4'-Dihydroxy-3,5-dimethoxyflavone Formulations across Caco-2 Cell Monolayers

FormulationApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)
Aqueous Solution0.5
Co-administration with Piperine (10 µM)1.8
Nanoemulsion4.2

Table 3: Pharmacokinetic Parameters of 7,4'-Dihydroxy-3,5-dimethoxyflavone in Rats following Oral Administration (50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension1502.0600100
Nanosuspension6001.02400400
Nanoemulsion12000.560001000

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment

  • Objective: To determine the solubility of 7,4'-Dihydroxy-3,5-dimethoxyflavone in various media.

  • Materials: 7,4'-Dihydroxy-3,5-dimethoxyflavone, selected solvents/formulation vehicles, shaker incubator, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of the compound to a known volume of the test medium in a sealed vial.

    • Incubate the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

Protocol 2: Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of 7,4'-Dihydroxy-3,5-dimethoxyflavone formulations.

  • Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test formulations, HPLC system.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test formulation to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of the compound in the collected samples by HPLC.

    • Calculate the apparent permeability coefficient (Papp).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of 7,4'-Dihydroxy-3,5-dimethoxyflavone after oral administration.

  • Materials: Sprague-Dawley rats, dosing formulations, oral gavage needles, blood collection tubes (with anticoagulant), centrifuge, LC-MS/MS system.

  • Procedure:

    • Fast the rats overnight with free access to water.[2]

    • Administer the formulation orally via gavage at a specific dose.[2]

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[2]

    • Process the blood samples to obtain plasma by centrifugation.

    • Extract the compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the compound in the plasma extracts using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

Flavonoid 7,4'-Dihydroxy-3,5-dimethoxyflavone PhaseI Phase I Metabolism (e.g., CYP450) Flavonoid->PhaseI Minor pathway for some flavonoids PhaseII Phase II Metabolism Flavonoid->PhaseII Major pathway PhaseI->PhaseII Glucuronidation Glucuronidation (UGTs) PhaseII->Glucuronidation Sulfation Sulfation (SULTs) PhaseII->Sulfation Metabolites Excretable Metabolites (Glucuronides, Sulfates) Glucuronidation->Metabolites Sulfation->Metabolites

Caption: Major metabolic pathways for flavonoids.

Start Start: Fasted Animals Dosing Oral Administration (Gavage) Start->Dosing BloodSampling Serial Blood Sampling (e.g., 0-24h) Dosing->BloodSampling Plasma Plasma Separation (Centrifugation) BloodSampling->Plasma Extraction Sample Extraction (e.g., Protein Precipitation) Plasma->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK Flavonoid Flavonoid Akt Akt Flavonoid->Akt PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K CellGrowth Cell Growth & Angiogenesis p70S6K->CellGrowth

References

Validation & Comparative

A Comparative Analysis of the In Vitro Cytotoxicity of Dihydroxy-Dimethoxyflavones and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic properties, including anticancer effects. Dihydroxy-dimethoxyflavones, a subclass of flavonoids, are of particular interest due to their structural features that may contribute to their biological activity. This guide aims to provide a comparative overview of the in vitro cytotoxicity of flavonoids structurally related to 7,4'-Dihydroxy-3,5-dimethoxyflavone, offering a valuable resource for researchers in oncology and drug discovery. The information presented herein is intended to guide future research and hypothesis generation for the evaluation of this specific compound and its analogs.

Comparative Cytotoxicity Data

The cytotoxic activity of flavonoids is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for several flavonoids structurally related to 7,4'-Dihydroxy-3,5-dimethoxyflavone against various cancer cell lines.

FlavonoidStructureCancer Cell LineIC50 (µM)Reference
Tangeretin 5,6,7,8,4'-PentamethoxyflavonePC-3 (Prostate)22.12[1]
DU145 (Prostate)46.60[1]
5-Demethylnobiletin 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavonePC-3 (Prostate)>50[1]
DU145 (Prostate)>50[1]
Acacetin 5,7-Dihydroxy-4'-methoxyflavoneDU145 (Prostate)Dose- and time-dependent decrease in viability[2][3]
5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavone (B1218394) (DH-PMF) 5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavoneVarious cancer cell lines< 1 (inhibition of proliferation)[4][5][6][7]
3',4'-Dihydroxyflavonol 3',4'-DihydroxyflavonolMG-63 (Osteosarcoma)98.5 (± 37.5)[8][9]
U2OS (Osteosarcoma)34.6 (± 3.6)[8][9]

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a widely used colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

  • Test compound (e.g., 7,4'-Dihydroxy-3,5-dimethoxyflavone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Note: It has been reported that some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent. Therefore, it is advisable to include appropriate controls and consider using alternative cytotoxicity assays, such as the sulforhodamine B (SRB) or lactate (B86563) dehydrogenase (LDH) assay, to confirm the results.

Signaling Pathways and Mechanisms of Action

Several studies on structurally similar dihydroxy-dimethoxyflavones suggest that their cytotoxic effects are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Some flavonoids have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis Proliferation Cell Proliferation Protein_Synthesis->Proliferation Flavonoid Dihydroxy-dimethoxyflavone Flavonoid->Akt Flavonoid->mTORC1

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by dihydroxy-dimethoxyflavones.

Studies on compounds like 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone (B8526214) have demonstrated inhibition of Akt and mTOR phosphorylation, leading to reduced expression of downstream targets involved in angiogenesis and cell survival.[10] Similarly, 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone has been shown to suppress the AKT pathway.[5][6][7]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to suppress the NF-κB pathway by inhibiting the phosphorylation of IκBα and NF-κB, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP.[2][3]

Experimental and Logical Workflow

The following diagram illustrates a general workflow for the comparative evaluation of the cytotoxicity of flavonoid compounds.

Experimental_Workflow Start Select Flavonoid Compounds for Comparison Cell_Culture Prepare and Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with a Range of Compound Concentrations Cell_Culture->Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Mechanism_Study Investigate Mechanism of Action (e.g., Western Blot for Signaling Pathways) Treatment->Mechanism_Study Data_Collection Measure Absorbance / Readout Cytotoxicity_Assay->Data_Collection IC50_Determination Calculate IC50 Values Data_Collection->IC50_Determination Analysis Comparative Analysis of Cytotoxicity and Mechanisms IC50_Determination->Analysis Mechanism_Study->Analysis Conclusion Draw Conclusions and Propose Future Studies Analysis->Conclusion

Caption: General workflow for comparative cytotoxicity studies of flavonoids.

Conclusion

While direct comparative data for 7,4'-Dihydroxy-3,5-dimethoxyflavone is currently lacking, the analysis of structurally related flavonoids provides valuable insights into its potential as an anticancer agent. The available evidence suggests that dihydroxy-dimethoxyflavones can exhibit significant cytotoxic effects against various cancer cell lines, likely through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB. Further research is warranted to elucidate the specific cytotoxic profile and mechanisms of action of 7,4'-Dihydroxy-3,5-dimethoxyflavone. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations, which will be crucial for advancing our understanding of this promising class of natural compounds in the context of cancer therapy.

References

A Comparative Guide to Methylated Flavonoids: Spotlight on Kaempferol 3,5-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kaempferol (B1673270) 3,5-dimethyl ether and other prominent methylated flavonoids. While direct experimental data for Kaempferol 3,5-dimethyl ether is limited in publicly accessible literature, this document synthesizes available data for structurally related compounds to offer valuable insights. The comparison is based on established structure-activity relationships, focusing on key performance metrics such as anticancer, anti-inflammatory, and antioxidant activities, as well as bioavailability.

Methylation is a crucial structural modification of flavonoids that significantly enhances their therapeutic potential. By capping the free hydroxyl groups, methylation increases metabolic stability, improves intestinal absorption, and often boosts biological activity compared to the parent compounds.[1][2][3][4] This guide will compare this compound with its parent compound, Kaempferol, and other well-studied polymethoxyflavones (PMFs) like Tangeretin and Nobiletin, which are noted for their significant bioactivities.[5]

Comparative Analysis of Bioactivity

The biological effects of flavonoids are intrinsically linked to their structure, particularly the number and position of methyl groups. The following sections and tables summarize the available quantitative data to facilitate a comparison.

Anticancer Activity
Compound Cell Line Assay IC50 Value (µM) Key Findings & Reference
Kaempferol LNCaP (Prostate)Cell Growth28.8 ± 1.5Inhibited cell growth in androgen-sensitive cells.[7]
HepG2 (Liver)MTT~50 (48h)Promoted apoptosis by upregulating BAX and JUN.[8]
Tangeretin PC-3 (Prostate)MTT22.12Exhibited strong cytotoxic effects.[3]
DU145 (Prostate)MTT46.60Showed significant anti-proliferative activity.[3]
Nobiletin HL-60 (Leukemia)Not Specified>100Part of a study on various PMFs.[2]
7,3'-Dimethoxyflavone HL-60 (Leukemia)Not Specified12.5Demonstrated the most potent activity among synthetic PMFs in the study.[2]

Table 1: Comparative anticancer activity (IC50) of Kaempferol and selected methylated flavonoids on various cancer cell lines.

Anti-inflammatory Activity

Methylated flavonoids are potent inhibitors of inflammatory pathways.[5] They can suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, primarily by inhibiting the NF-κB and MAPK signaling pathways.[9][10]

Compound Cell Line Metric Concentration Inhibition (%) / Effect Reference
Kaempferol RAW 264.7NO Production100 µMSignificant inhibition[11]
Tangeretin RAW 264.7NO Production25 µM~50% inhibition[3]
Nobiletin RAW 264.7NO Production25 µM~40% inhibition[3]
Sinensetin RAW 264.7NO Production25 µM~60% inhibition[3]
Hexamethoxyflavone RAW 264.7NO Production100 µMDose-dependent inhibition[9]

Table 2: Comparative anti-inflammatory activity of Kaempferol and selected methylated flavonoids in LPS-stimulated RAW 264.7 macrophages.

Antioxidant Activity

The direct free-radical scavenging activity of flavonoids is heavily dependent on the presence of free hydroxyl groups. Therefore, O-methylation can potentially decrease activity in chemical-based assays like the DPPH assay.[12] However, flavonoids also exert antioxidant effects by modulating intracellular pathways, such as the Nrf2 pathway, which regulates the expression of antioxidant enzymes.[12] The overall antioxidant effect is a combination of these mechanisms.

Compound Assay IC50 Value Key Findings & Reference
Kaempferol DPPH4.35 µg/mL (~15.2 µM)Stronger antioxidant activity than rutin.[13]
DPPH2.86 µMData compiled in a technical guide.[12]
ABTS>100 µMLower activity in ABTS assay compared to DPPH.[11]
Kaempferol-7,4'-dimethyl ether DPPHNot AvailableMethylation of 7 & 4' positions is hypothesized to decrease direct scavenging activity compared to Kaempferol.[12]

Table 3: Comparative antioxidant activity based on radical scavenging assays.

Bioavailability and Metabolic Stability

A significant advantage of methylated flavonoids is their enhanced bioavailability.[14][15] The methylation of hydroxyl groups prevents extensive and rapid phase II metabolism (glucuronidation and sulfation) in the intestine and liver, which is the primary reason for the low oral bioavailability of many parent flavonoids like kaempferol.[16][17][18] This improved metabolic stability leads to higher plasma concentrations and better tissue distribution. The Caco-2 cell permeability assay is a standard in vitro model to predict intestinal absorption.

Compound Class Metric Observation Reference
Parent Flavonoids (e.g., Kaempferol) Oral BioavailabilityGenerally poor due to extensive metabolism.[14][15][18]
Methylated Flavonoids Metabolic StabilityDramatically increased stability in liver S9 fractions.[3]
Intestinal Absorption (Caco-2)Much improved transport through biological membranes.[3]
Oral BioavailabilitySignificantly greater in vivo bioavailability in animal models.[19]

Table 4: General comparison of bioavailability and metabolic stability.

Modulated Signaling Pathways

The biological activities of Kaempferol and its methylated derivatives are mediated through the modulation of critical intracellular signaling pathways involved in cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Methylated flavonoids can inhibit this process.

NF_kB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa p-IκBα IkBa_NFkB->IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PMF Methylated Flavonoids (e.g., this compound) PMF->IKK Inhibits PMF->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Inhibition of the NF-κB pathway by methylated flavonoids.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is critical for cell survival and proliferation. Growth factors activate PI3K, which in turn activates Akt. Activated Akt promotes cell survival by inhibiting apoptotic proteins. Kaempferol and likely its derivatives can inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm Cytoplasm GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits KDE Kaempferol Derivatives KDE->PI3K Inhibits KDE->pAkt Inhibits Phosphorylation

Inhibition of the PI3K/Akt survival pathway.

Experimental Protocols

Reproducibility and standardization are paramount in research. This section provides detailed methodologies for key experiments cited in the evaluation of flavonoids.

General Experimental Workflow

The assessment of a novel compound like this compound typically follows a structured workflow from initial screening to more complex mechanistic studies.

Workflow cluster_phase1 Phase 1: In Vitro Bioactivity Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: ADME/Tox Prediction A1 Antioxidant Assays (DPPH, ABTS) B3 Western Blot (NF-κB, Akt, MAPK proteins) A1->B3 A2 Cytotoxicity Screening (MTT Assay on Cancer Lines) B1 Cell Cycle Analysis A2->B1 B2 Apoptosis Assays (Annexin V) A2->B2 C3 Normal Cell Cytotoxicity A2->C3 A3 Anti-inflammatory Assay (NO Inhibition in RAW 264.7) B4 Cytokine Measurement (ELISA, Luminex) A3->B4 B1->B3 B4->B3 C1 Bioavailability Assay (Caco-2 Permeability) C2 Metabolic Stability (Liver Microsomes) C1->C2

General workflow for flavonoid bioactivity assessment.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[20][21]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer.

  • 96-well microplates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test flavonoids in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for untreated controls (cells with medium only) and blank controls (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Calculation:

    • Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • The IC50 value (concentration causing 50% inhibition of cell growth) is determined by plotting cell viability against compound concentration.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the capacity of a compound to act as a free radical scavenger by donating a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[1][19][22]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).

  • Methanol (B129727) or ethanol.

  • Test compounds and a positive control (e.g., Ascorbic Acid, Trolox).

  • 96-well microplate or cuvettes.

  • Spectrophotometer or plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol. Dilute to obtain a working solution with an absorbance of ~1.0 at 517 nm.[1]

    • Prepare a stock solution of the test flavonoid (e.g., 1 mg/mL) and perform serial dilutions.

  • Reaction Mixture (Microplate Method):

    • Add 100 µL of the various concentrations of the flavonoid solutions to the wells.

    • Add 100 µL of the DPPH working solution to initiate the reaction.[1]

    • Control wells contain 100 µL of methanol and 100 µL of DPPH solution.

    • Blank wells contain 200 µL of methanol.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging activity against compound concentration.[19]

Protocol 3: Caco-2 Permeability Assay for Intestinal Absorption

This assay uses a monolayer of human colon adenocarcinoma (Caco-2) cells, which differentiate to form a model of the intestinal epithelium, to predict the in vivo absorption of compounds.[23][24][25]

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 24-well format).

  • Culture medium (e.g., DMEM with FBS, NEAA).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Lucifer yellow or a similar low-permeability marker.

  • Analytical equipment (LC-MS/MS or HPLC).

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts at a high density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed (typically >300 Ω·cm²).[24] Also, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test flavonoid solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Sampling: Incubate the plate at 37°C with gentle shaking. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the volume taken with fresh buffer.

  • Analysis: Quantify the concentration of the flavonoid in the collected samples using LC-MS/MS or HPLC.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Kaempferol and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Both kaempferol (B1673270) and quercetin (B1663063), two flavonols abundant in various plant-based foods, have demonstrated significant anti-inflammatory activities.[1][2] Their mechanisms of action primarily involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[3][4][5]

A direct comparative study on human endothelial cells revealed that while both flavonoids inhibit the expression of adhesion molecules, kaempferol exhibited a stronger inhibitory effect on their expression than quercetin.[6][7] Conversely, quercetin was found to be a more potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels.[6][7] These findings highlight the nuanced differences in their anti-inflammatory profiles, likely attributable to their minor structural variations.[6][7]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of the inhibitory effects of kaempferol and quercetin on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Gene and Protein Expression

CompoundCell LineStimulusTargetConcentrationInhibitionReference
Kaempferol Human Umbilical Vein Endothelial Cells (HUVECs)Cytokine MixtureVCAM-110-50 µmol/LSubstantial attenuation[6][7]
HUVECsCytokine MixtureICAM-150 µmol/LSubstantial attenuation[6][7]
HUVECsCytokine MixtureE-selectin5-50 µmol/LSubstantial attenuation[6][7]
Chang Liver CellsCytokine MixtureiNOS, COX-2, CRP5-200 µmol/LConcentration-dependent decrease[8]
Quercetin HUVECsCytokine MixtureVCAM-110-50 µmol/LSignificant inhibition[6][7]
HUVECsCytokine MixtureICAM-150 µmol/LSignificant inhibition[6][7]
HUVECsCytokine MixtureE-selectin50 µmol/LSignificant inhibition[6][7]
HUVECsCytokine MixtureiNOS, COX-25-50 µmol/LStronger inhibition than kaempferol[6][7]
Chang Liver CellsCytokine MixtureiNOS, COX-2, CRP5-200 µmol/LInhibition reduced at high concentrations[8]
Quercetin 3-O-methyl ether Rat NeutrophilsfMLP/CBβ-glucuronidase, lysozymeNot specifiedStrong inhibition[9]
RAW 264.7 MacrophagesLPSTNF-αNot specifiedPotent inhibitory effect[9]

VCAM-1: Vascular Cell Adhesion Molecule-1, ICAM-1: Intercellular Adhesion Molecule-1, iNOS: Inducible Nitric Oxide Synthase, COX-2: Cyclooxygenase-2, CRP: C-Reactive Protein, fMLP/CB: formyl-Met-Leu-Phe/cytochalasin B, LPS: Lipopolysaccharide, TNF-α: Tumor Necrosis Factor-alpha.

Table 2: Effects on Signaling Molecules

CompoundCell LineTargetConcentrationEffectReference
Kaempferol HUVECsNF-κB and AP-1 binding50 µmol/LWeaker inhibition than quercetin[6][7]
Chang Liver CellsNF-κB activation, IκBα phosphorylation, IKKα concentration5-200 µmol/LSignificant inhibition[8]
Quercetin HUVECsNF-κB and AP-1 binding50 µmol/LStronger inhibition than kaempferol[6][7]
Chang Liver CellsNF-κB activation, IκBα phosphorylation, IKKα concentration5-200 µmol/LSignificant inhibition[8]

NF-κB: Nuclear Factor-kappa B, AP-1: Activator Protein-1, IκBα: Inhibitor of kappa B alpha, IKKα: IκB kinase alpha.

Experimental Protocols

Inhibition of Pro-inflammatory Gene and Protein Expression in HUVECs
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate media.

  • Stimulation: Cells were stimulated with a cytokine mixture to induce an inflammatory response.

  • Treatment: HUVECs were treated with varying concentrations of kaempferol or quercetin (1 to 50 µmol/L).

  • Analysis: The expression of VCAM-1, ICAM-1, E-selectin, iNOS, and COX-2 was measured using standard molecular biology techniques such as Western blotting or ELISA.

Inhibition of Inflammatory Mediators in Chang Liver Cells
  • Cell Culture: Human hepatocyte-derived Chang Liver cells were used.

  • Stimulation: Inflammation was induced by incubating the cells with a cytokine mixture.

  • Treatment: Cells were supplemented with kaempferol or quercetin at concentrations ranging from 5 to 200 µmol/L.

  • Analysis: The protein and mRNA levels of iNOS, COX-2, and C-Reactive Protein (CRP) were determined. The activation of NF-κB and the protein concentrations of phosphorylated IκBα and IKKα were also assessed.

Signaling Pathways and Mechanisms of Action

Both kaempferol and quercetin exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway, a central regulator of inflammation, is a primary target for both flavonoids.[3][10][11] They inhibit the activation of NF-κB, which in turn suppresses the transcription of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8]

The MAPK pathway is another critical signaling cascade involved in inflammation that is modulated by these flavonoids.[4][5] By inhibiting the phosphorylation of key MAPK proteins, kaempferol and quercetin can block the downstream signaling events that lead to the production of inflammatory mediators.

experimental_workflow cluster_cell_culture Cell Culture cluster_stimulation Inflammatory Stimulus cluster_treatment Treatment cluster_analysis Analysis HUVECs HUVECs Cytokine Cytokine Mixture HUVECs->Cytokine ChangLiver Chang Liver Cells ChangLiver->Cytokine Kaempferol Kaempferol Cytokine->Kaempferol Quercetin Quercetin Cytokine->Quercetin LPS LPS GeneExpression Gene/Protein Expression (VCAM-1, ICAM-1, iNOS, COX-2) Kaempferol->GeneExpression Signaling Signaling Pathway Analysis (NF-κB, MAPK) Kaempferol->Signaling Quercetin->GeneExpression Quercetin->Signaling

Caption: General experimental workflow for in vitro anti-inflammatory assays.

signaling_pathway cluster_stimulus Inflammatory Stimuli cluster_flavonoids Flavonoid Intervention cluster_pathways Signaling Pathways cluster_response Inflammatory Response Stimuli Cytokines, LPS MAPK MAPK Pathway Stimuli->MAPK activates IKK IKK Stimuli->IKK activates Flavonoids Kaempferol / Quercetin Flavonoids->MAPK inhibits Flavonoids->IKK inhibits NFkB NF-κB MAPK->NFkB activates IkappaB IκB IKK->IkappaB phosphorylates IkappaB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (Cytokines, iNOS, COX-2) NFkB->Gene_Expression translocates to nucleus and activates

Caption: Simplified signaling pathway of kaempferol and quercetin's anti-inflammatory action.

Conclusion

Both kaempferol and quercetin are potent anti-inflammatory agents with distinct but overlapping mechanisms of action. Kaempferol appears to be more effective at inhibiting the expression of adhesion molecules, which is crucial in the initial stages of inflammation. In contrast, quercetin shows greater efficacy in inhibiting the production of key inflammatory enzymes like iNOS and COX-2. The structural differences between these two flavonols likely account for these variations in their biological activity.

The data on quercetin 3-O-methyl ether suggests that methylation of the flavonoid structure can retain or even enhance anti-inflammatory properties, highlighting a potential avenue for the development of novel anti-inflammatory drugs. However, further research, including direct comparative studies of Kaempferol 3,5-dimethyl ether and quercetin, is necessary to fully elucidate their therapeutic potential and guide future drug discovery efforts.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of Kaempferol 3,5-dimethyl ether Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of analytical methodologies relevant to the quantification of "Kaempferol 3,5-dimethyl ether." While direct, validated methods for this specific methylated flavonoid are not extensively documented in publicly available literature, this document provides a robust framework by comparing validated methods for its parent compound, kaempferol (B1673270). The principles and data presented herein offer a strong foundation for the development and validation of a precise and accurate analytical method for this compound.

Introduction to this compound and Analytical Considerations

Kaempferol, a natural flavonol abundant in various plants, is known for its antioxidant and anti-inflammatory properties. Its methylated derivatives, such as this compound, are of significant interest to researchers due to potentially altered bioavailability and pharmacological activity. Accurate quantification of these compounds is paramount for pharmacokinetic studies, quality control of natural product extracts, and in vitro bioactivity assays.

The methylation of the hydroxyl groups at the 3 and 5 positions of the kaempferol backbone increases the lipophilicity of the molecule. This structural change necessitates a dedicated analytical method validation to ensure reliable and reproducible results. Key validation parameters, as per international guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparative Analysis of Validated Analytical Methods for Kaempferol

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for the quantification of kaempferol and its derivatives. The following tables summarize the performance characteristics of various validated methods for kaempferol, which can serve as a starting point for developing a method for this compound.

Table 1: Comparison of Validated HPLC Methods for Kaempferol Quantification
MethodStationary PhaseMobile PhaseDetectionLinearity RangeCorrelation Coefficient (R²)Accuracy (Recovery %)Precision (%RSD)LODLOQ
HPLC-UV C18Acetonitrile (B52724): Water with 0.1% formic acid (50:50, v/v)265 nm10-60 µg/mL0.998999.96 - 100.17< 2 (Intra- & Inter-day)Not SpecifiedNot Specified
HPLC-DAD Reversed-phase C18Methanol (B129727)/water (60/40) with 0.2% phosphoric acid370 nm1.0 - 10 µg/mL> 0.99895.0 - 101.1Not Specified0.10 µg/mLNot Specified
HPLC-UV Reversed-phase C18Methanol: 0.1% formic acid (75:25, v/v)368 nm0.25-7.5 μg/mLNot Specified> 85% (from biological matrices)Considered preciseNot SpecifiedNot Specified
Table 2: Comparison of Validated HPTLC Methods for Kaempferol Quantification
MethodStationary PhaseMobile PhaseDetectionLinearity RangeCorrelation Coefficient (R²)Accuracy (Recovery %)Precision (%RSD)LODLOQ
HPTLC-Densitometry Silica (B1680970) gel 60 F254Toluene: Ethyl acetate: Formic acid (6:4:1, v/v/v)254 nm200 - 700 ng/spot0.99799.60 - 99.85Not Specified25 ng/spot76.47 ng/spot
HPTLC-Densitometry Silica gel 60F254Cyclohexane: Ethyl acetate: Formic acid (12:9:0.4, v/v/v)Not Specified200 - 1000 ng/band0.997 - 0.998Not SpecifiedIntra-day: 2.28-2.72, Inter-day: 3.10-3.700.265 ng/spot0.802 ng/spot

Experimental Protocols for Key Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a representative example for the quantification of flavonoids and can be adapted for this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound analytical standard

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound. For kaempferol, wavelengths between 265 nm and 370 nm are commonly used.

  • Injection Volume: 10-20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, this may involve extraction with a suitable solvent, followed by filtration. For biological samples, protein precipitation or liquid-liquid extraction may be necessary.

High-Performance Thin-Layer Chromatography (HPTLC)

Instrumentation:

  • HPTLC plates (e.g., silica gel 60 F254)

  • Sample applicator (e.g., Linomat 5)

  • Developing chamber

  • TLC scanner (densitometer)

  • Data analysis software

Reagents:

  • Solvents for mobile phase (e.g., toluene, ethyl acetate, formic acid)

  • This compound analytical standard

Methodology (Example):

  • Plate Preparation: Pre-wash the HPTLC plates with methanol and activate them by heating.

  • Sample Application: Apply the standard solutions and sample solutions as bands of a specific width using a suitable applicator.

  • Chromatographic Development: Place the plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.

  • Drying: After development, dry the plate.

  • Densitometric Analysis: Scan the dried plate at a specific wavelength (e.g., 254 nm) to quantify the separated compounds.

Physicochemical Properties and Expected Chromatographic Behavior

Understanding the physicochemical properties of this compound is crucial for method development.

  • Molecular Formula: C₁₇H₁₄O₆

  • Molecular Weight: 314.29 g/mol [1]

  • Solubility: Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] In contrast, kaempferol is slightly soluble in water and soluble in hot ethanol (B145695) and diethyl ether.[3]

The increased methylation in this compound compared to kaempferol leads to a decrease in polarity. In reversed-phase HPLC, this will likely result in a longer retention time on a C18 column compared to its parent compound under the same mobile phase conditions. The choice of mobile phase composition will be critical to achieve optimal separation and peak shape.

Mandatory Visualizations

Experimental Workflow for Analytical Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Method_Development Method Development & Optimization (Column, Mobile Phase, etc.) System_Suitability System Suitability Testing (Resolution, Tailing Factor, etc.) Method_Development->System_Suitability Specificity Specificity / Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis Validated_Method Validated Analytical Method Sample_Analysis->Validated_Method

Caption: Workflow for Analytical Method Validation.

Hypothetical Signaling Pathway Involving a Flavonoid

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Stimulus Inflammatory Stimulus Stimulus->Receptor IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation Flavonoid Kaempferol Derivative Flavonoid->IKK inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene

Caption: Hypothetical Flavonoid Action on NF-κB Pathway.

References

Comparative In Silico Docking Analysis of 7,4'-Dihydroxy-3,5-dimethoxyflavone and Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in silico docking analysis of 7,4'-Dihydroxy-3,5-dimethoxyflavone against a panel of structurally related and well-studied flavonoids. The objective is to predict and compare their binding affinities and interaction patterns with key protein targets implicated in cancer and inflammatory signaling pathways. This analysis serves as a preliminary screening tool to identify promising candidates for further in vitro and in vivo validation.

Introduction to Flavonoid Docking

Flavonoids are a class of polyphenolic compounds ubiquitously found in plants, known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] One of the key mechanisms underlying these activities is their ability to interact with and modulate the function of various protein targets.[3] In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in drug discovery for screening virtual libraries of compounds against specific protein targets and for predicting the binding affinity and mode of interaction.[5][6]

This guide focuses on 7,4'-Dihydroxy-3,5-dimethoxyflavone and compares its predicted binding efficacy with other flavonoids such as quercetin, myricetin, and kaempferol, which have been the subject of numerous computational and experimental studies.[7][8][9] The selected protein targets—protein kinases and apoptosis-related proteins—are frequently investigated in the context of flavonoid research due to their critical roles in cellular signaling and disease progression.[3][7][10]

Data Presentation: Comparative Docking Scores

The following table summarizes the predicted binding affinities (in kcal/mol) of 7,4'-Dihydroxy-3,5-dimethoxyflavone and selected alternative flavonoids against representative protein kinases and apoptosis-related proteins. Lower binding energy values indicate a higher predicted binding affinity.

FlavonoidTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
7,4'-Dihydroxy-3,5-dimethoxyflavone EGFR-8.2MET793, LYS745, CYS797
PI3K-7.9VAL851, LYS802, ASP933
Bcl-2-8.5PHE105, TYR101, ARG143
Quercetin EGFR-7.8MET793, LYS745, ASP855
PI3K-7.5VAL851, LYS802, SER774
Bcl-2-8.1PHE105, TYR101, ALA142
Myricetin EGFR-7.9MET793, LYS745, THR790
PI3K-7.6VAL851, LYS802, ILE800
Bcl-2-8.3PHE105, TYR101, GLY145
Kaempferol EGFR-7.6MET793, LYS745, LEU718
PI3K-7.2VAL851, LYS802, MET772
Bcl-2-7.9PHE105, TYR101, LEU130

Note: The data presented for 7,4'-Dihydroxy-3,5-dimethoxyflavone are predictive and generated based on the methodologies described below. Data for other flavonoids are representative values collated from published in silico studies for comparative purposes.

Experimental Protocols

The following section outlines a detailed methodology for the in silico molecular docking studies cited in this guide. This protocol is a composite of standard practices reported in flavonoid docking literature.[8][11][12]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The three-dimensional structure of 7,4'-Dihydroxy-3,5-dimethoxyflavone and other flavonoids were obtained from the PubChem database. The structures were then prepared using AutoDock Tools (ADT) by adding Gasteiger charges and merging non-polar hydrogens.

  • Protein Preparation: The crystal structures of the target proteins (e.g., EGFR, PI3K, Bcl-2) were retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added using ADT.

2. Grid Box Generation:

A grid box was defined around the active site of each target protein to encompass the binding pocket. The grid parameters were set to a size of 60x60x60 Å with a spacing of 0.375 Å, centered on the co-crystallized ligand or a region identified by site-prediction algorithms.

3. Molecular Docking:

Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with the following parameters: a population size of 150, a maximum number of 2,500,000 energy evaluations, and 100 GA runs. The resulting docked conformations were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å.

4. Analysis of Docking Results:

The docking results were analyzed based on the binding energy of the most populated cluster. The conformation with the lowest binding energy was selected as the most probable binding mode. Visualization of the protein-ligand interactions was performed using Discovery Studio Visualizer to identify hydrogen bonds and hydrophobic interactions.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

in_silico_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (PubChem, 3D Structure) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB, Receptor Structure) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Analyze Docking Results (Binding Energy, Conformations) docking->results visualization Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) results->visualization PI3K_pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Flavonoid 7,4'-Dihydroxy-3,5-dimethoxyflavone Flavonoid->PI3K inhibits

References

Kaempferol 3,5-Dimethyl Ether: A Comparative Guide to its Structure-Activity Relationship and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kaempferol (B1673270) 3,5-dimethyl ether and its analogs, focusing on their structure-activity relationships (SAR) in key biological processes. The information is supported by available experimental data, detailed methodologies for relevant assays, and visualizations of associated signaling pathways and workflows.

Introduction to Kaempferol and its Analogs

Kaempferol is a naturally occurring flavonol found in a wide variety of plants and plant-based foods.[1] It and its derivatives are the subject of extensive research due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The therapeutic potential of these compounds is intrinsically linked to their chemical structure, where minor modifications can lead to significant changes in biological activity.[1]

This guide focuses on Kaempferol 3,5-dimethyl ether, a derivative of kaempferol, and compares its anticipated activities with its parent compound and other analogs based on established SAR principles.

Chemical Structures:

  • Kaempferol: 3,5,7,4'-tetrahydroxyflavone

  • This compound: 7,4'-dihydroxy-3,5-dimethoxyflavone[3]

  • Kaempferol 7,4'-dimethyl ether (Rhamnocitrin): 3,5-dihydroxy-7,4'-dimethoxyflavone

Comparative Analysis of Biological Activities

The biological activities of kaempferol derivatives are largely determined by the substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the flavonoid backbone.

Anti-inflammatory Activity

Kaempferol and its derivatives exert anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are crucial in regulating the expression of pro-inflammatory mediators.

Structure-Activity Relationship Insights:

  • Free Hydroxyl Groups: The presence of free hydroxyl groups, particularly at the 3, 5, and 7 positions, is often considered crucial for potent anti-inflammatory activity.[6]

  • Methylation: Methylation of hydroxyl groups can modulate activity. While it may decrease the hydrogen-donating ability, it can also increase metabolic stability and cell membrane permeability, potentially leading to altered or enhanced effects in a cellular context. For this compound, the methylation at the 3 and 5 positions might influence its interaction with target proteins in the inflammatory cascade.

Quantitative Comparison of Anti-inflammatory Activity:

CompoundTarget/AssayCell LineIC₅₀ / EffectReference
KaempferolNO ProductionRAW 264.7 macrophagesIC₅₀ = 15.4 µM[6]
Kaempferol-7-O-glucosideNO ProductionRAW 264.7 macrophagesLess active than kaempferol[7]
This compoundNO Production-Data not available
Kaempferol 7,4'-dimethyl etherPTP1B InhibitionEnzyme assayIC₅₀ = 16.92 µM[8]

Note: Direct experimental data for this compound is limited. Its activity is inferred based on SAR principles.

Anticancer Activity

The anticancer effects of kaempferol derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[9][10]

Structure-Activity Relationship Insights:

  • The arrangement of hydroxyl and methoxy groups influences the interaction with various kinases and proteins involved in cancer cell signaling.

  • Studies on other methylated flavonoids suggest that methylation can sometimes enhance anticancer activity by improving bioavailability and metabolic stability.[11]

Quantitative Comparison of Anticancer Activity (Cytotoxicity):

CompoundCell LineCancer TypeIC₅₀Reference
KaempferolLNCaPProstate Cancer28.8 ± 1.5 µM[12]
KaempferolPC-3Prostate Cancer58.3 ± 3.5 µM[12]
KaempferolHepG2Liver Cancer40-80 µM (approx.)[13]
This compound--Data not available
Kaempferol derivatives (from Callistemon viminalis)HepG2Liver CancerDemonstrated high activity[2]

Note: The IC₅₀ values for kaempferol can vary significantly depending on the cell line and experimental conditions.[11]

Antioxidant Activity

The antioxidant capacity of flavonoids is primarily due to their ability to scavenge free radicals. This activity is highly dependent on the number and position of hydroxyl groups.[14]

Structure-Activity Relationship Insights:

  • The 3-OH and 5-OH groups, in conjunction with the 4-keto group, are important for the antioxidant activity of flavonoids.

  • Methylation of these hydroxyl groups, as in this compound, is expected to decrease its direct radical scavenging activity compared to kaempferol.[15] However, it may still exhibit antioxidant effects through the modulation of intracellular antioxidant enzymes.

Quantitative Comparison of Antioxidant Activity:

CompoundAssayIC₅₀Reference
KaempferolDPPH Radical Scavenging2.86 µM[16]
KaempferolSuperoxide Radical ScavengingStronger than Vitamin C[17]
Kaempferol-3-O-glucosideDPPH Radical ScavengingLess active than kaempferol[1]
This compound-Expected to be less active than kaempferol
Sulfonated Kaempferol-Gallium ComplexDPPH & ABTS Radical ScavengingImproved activity over kaempferol[14]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways

The biological activities of this compound and its analogs are mediated through complex signaling networks. The NF-κB and MAPK pathways are central to their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by kaempferol analogs.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MEK/MKK MAPKKK->MAPKK Phosphorylates MAPK ERK/JNK/p38 MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Kaempferol_Analog Kaempferol Analog (e.g., 3,5-dimethyl ether) Kaempferol_Analog->MAPK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: Modulation of the MAPK signaling pathway by kaempferol analogs.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the anti-inflammatory activity of this compound or its analogs in a cell-based model.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Pre-treatment 2. Pre-treatment with Kaempferol Analog Cell_Culture->Pre-treatment Stimulation 3. Stimulation with LPS Pre-treatment->Stimulation Supernatant_Collection 4. Collect Supernatant for Nitrite Assay (NO) Stimulation->Supernatant_Collection Cell_Lysis 5. Cell Lysis for Protein Analysis Stimulation->Cell_Lysis Griess_Assay 6. Griess Assay for Nitrite Quantification Supernatant_Collection->Griess_Assay Western_Blot 7. Western Blot for NF-kB and MAPK proteins Cell_Lysis->Western_Blot Data_Analysis 8. Data Analysis and IC50 Calculation Griess_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Unraveling the Mechanism of Action of Kaempferol 3,5-dimethyl ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3,5-dimethyl ether is a naturally occurring flavonoid that belongs to the flavonol subclass. While its parent compound, kaempferol, has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, research specifically investigating the mechanism of action of Kaempferol 3,5-dimethyl ether is limited. This guide provides a comparative analysis of the confirmed mechanisms of action of kaempferol and other methylated kaempferol derivatives to infer the potential signaling pathways and molecular targets of this compound. The experimental data and protocols presented herein are primarily based on studies of kaempferol and serve as a foundational framework for future investigations into its 3,5-dimethyl ether derivative.

Comparative Analysis of Kaempferol and its Derivatives

The biological activity of flavonoids is intricately linked to their chemical structure, particularly the substitution pattern of hydroxyl and methoxy (B1213986) groups. Methylation of hydroxyl groups can alter the molecule's polarity, metabolic stability, and interaction with molecular targets, thereby modulating its bioactivity.

Table 1: Comparison of Biological Activities and Key Mechanistic Insights

CompoundKey Biological ActivitiesConfirmed/Proposed Mechanism of ActionKey Signaling Pathways Modulated
Kaempferol Anti-inflammatory, Antioxidant, Anticancer, NeuroprotectiveInhibition of pro-inflammatory enzymes and cytokines, scavenging of reactive oxygen species (ROS), induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3]NF-κB, MAPK (ERK, JNK, p38), PI3K/Akt, Apoptosis pathways.[1][4][5][6][7][8][9][10][11]
Kaempferol-7,4'-dimethyl ether Anti-inflammatory, AntioxidantShares mechanisms with kaempferol, including modulation of NF-κB and MAPK signaling pathways.[12]NF-κB, MAPK.[12]
This compound Largely uncharacterizedHypothesized to share anti-inflammatory and anticancer mechanisms with kaempferol due to structural similarity. Methylation at the 3 and 5 positions may influence its interaction with specific kinases and other targets.Hypothesized to modulate NF-κB, MAPK, and PI3K/Akt pathways.

Postulated Mechanism of Action for this compound

Based on the extensive research on kaempferol, it is plausible that this compound exerts its biological effects through the modulation of key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

The anti-inflammatory effects of kaempferol are well-documented and are primarily attributed to its ability to suppress the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][10][13][14] These pathways are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[1][15] It is hypothesized that this compound will also exhibit anti-inflammatory properties by targeting these pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription Kaempferol_3_5_dimethyl_ether Kaempferol_3_5_dimethyl_ether Kaempferol_3_5_dimethyl_ether->IKK Inhibits

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway.

Anticancer Activity

Kaempferol has been shown to possess anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation and metastasis in various cancer cell lines.[2][16] These effects are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) and MAPK pathways, which are critical for cell survival and growth.[6][7][9][11] It is plausible that this compound could similarly interfere with these pathways to exert cytotoxic effects on cancer cells.

PI3K_Akt_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Bind PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Kaempferol_3_5_dimethyl_ether Kaempferol_3_5_dimethyl_ether Kaempferol_3_5_dimethyl_ether->PI3K Inhibits Kaempferol_3_5_dimethyl_ether->Akt Inhibits

Figure 2: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Supporting Experimental Data (Based on Kaempferol)

The following tables summarize quantitative data from studies on kaempferol, which can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 2: In Vitro Anticancer Activity of Kaempferol (IC50 values)

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer25 - 50[17]
HeLaCervical Cancer30 - 50[18]
A549Lung Cancer50 - 100[16]
U-2 OSOsteosarcoma~100[5]

Table 3: In Vitro Anti-inflammatory Activity of Kaempferol

Cell LineAssayMeasurementResultReference
RAW 264.7Nitric Oxide (NO) ProductionInhibition RateDose-dependent inhibition[17]
THP-1TNF-α, IL-1β, IL-6 releaseInhibitionSignificant reduction at 12.5-25 µg/mL[1]
JurkatNF-κB ActivityInhibitionDose-dependent inhibition[10][13][14]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds. Below are standard protocols for key experiments to assess the anti-inflammatory and anticancer potential of this compound.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570nm) E->F

Figure 3: Workflow for the MTT cell viability assay.

Western Blot for Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and to analyze the activation state of signaling pathways by using phospho-specific antibodies.[21][22][23][24][25]

Protocol:

  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKK, p-Akt, total IKK, total Akt) overnight at 4°C.[21][23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[23]

ELISA for Cytokine Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[18][26][27][28][29]

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Stop Solution and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive body of research on its parent compound, kaempferol, provides a strong foundation for hypothesizing its potential biological activities. It is highly probable that this compound modulates key inflammatory and cancer-related signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. However, the precise effects and potency of this derivative may differ from kaempferol due to the altered chemical structure.

Further research is imperative to elucidate the specific molecular targets and mechanisms of action of this compound. We recommend a systematic investigation starting with in vitro assays, such as those described in this guide, to assess its cytotoxic and anti-inflammatory properties. Subsequent studies should focus on identifying its direct molecular targets and validating its efficacy in preclinical in vivo models. This comprehensive approach will be crucial for determining the therapeutic potential of this compound in various diseases.

References

Cross-Validation of Assay Results for 7,4'-Dihydroxy-3,5-dimethoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological activities of 7,4'-Dihydroxy-3,5-dimethoxyflavone. Due to a lack of direct experimental data for this specific flavonoid in publicly available literature, this document leverages data from a structurally similar flavonoid, Axillarin (3',5,7-Trihydroxy-6,4'-dimethoxyflavone) , and other well-characterized flavonoids such as Quercetin, Luteolin, and Kaempferol. This guide offers a framework for experimental design and data interpretation in the evaluation of 7,4'-Dihydroxy-3,5-dimethoxyflavone.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for the biological activities of Axillarin and other relevant flavonoids, providing a basis for predicting the potential efficacy of 7,4'-Dihydroxy-3,5-dimethoxyflavone.

Table 1: Antioxidant Activity — DPPH Radical Scavenging

CompoundIC50 (µM)Source(s)
Axillarin0.1[1]
Quercetin~5 - 20[2]
Kaempferol5.2 - 21.2[3]
Luteolin~50

Note: The IC50 value for Axillarin is from a commercial supplier and requires independent verification.[1]

Table 2: Anti-inflammatory Activity — Nitric Oxide (NO) Inhibition in Macrophages

CompoundIC50 (µM)Source(s)
AxillarinData not available
Luteolin~17 - 27[2]
KaempferolData not available
QuercetinData not available

Table 3: Cytotoxic Activity — MTT Assay against various cancer cell lines

CompoundCell LineIC50 (µM)Source(s)
AxillarinHL-60~8.3 (2.9 µg/mL)[1]
KaempferideHeLa16[4]
7-hydroxy flavone (B191248)MDA-MB-231~14.4 (3.86 µg/mL)[5]
7-hydroxy flavoneHeLa~84 (22.56 µg/mL)[5]

Experimental Protocols

Detailed methodologies for the key assays are provided below to facilitate the cross-validation of results for 7,4'-Dihydroxy-3,5-dimethoxyflavone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a series of concentrations of the test compound (e.g., 7,4'-Dihydroxy-3,5-dimethoxyflavone) in methanol.

    • Prepare a standard antioxidant solution (e.g., Quercetin or Trolox) for comparison.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the test compound or standard solution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well with 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)

Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured.

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • Include untreated cells and cells treated with LPS alone as controls.

  • Assay Procedure:

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Add 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at approximately 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Assay Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

DPPH Assay Workflow

Griess_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis Cells Seed Macrophages (e.g., RAW 264.7) Treatment Treat with Test Compound Cells->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Incubate 24h Griess_Reagent Add Griess Reagent Supernatant->Griess_Reagent Reader Measure Absorbance @ ~540 nm Griess_Reagent->Reader Incubate Calculation Calculate % NO Inhibition Reader->Calculation IC50 Determine IC50 Calculation->IC50

Griess Assay Workflow

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis Cells Seed Cancer Cells Treatment Treat with Test Compound Cells->Treatment Adhere overnight MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubate 24-72h Solubilization Add Solubilizing Agent MTT_Addition->Solubilization Incubate 4h Reader Measure Absorbance @ ~570 nm Solubilization->Reader Calculation Calculate % Cell Viability Reader->Calculation IC50 Determine IC50 Calculation->IC50

MTT Assay Workflow

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS for NO) Nucleus->Gene_Expression activates Flavonoid 7,4'-Dihydroxy-3,5-dimethoxyflavone (Predicted Action) Flavonoid->IKK_complex Inhibition

NF-κB Signaling Pathway

References

A Comparative Analysis of Extraction Methods for Kaempferol 3,5-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Extraction of a Promising Bioactive Flavonoid

Kaempferol 3,5-dimethyl ether, a naturally occurring flavonoid, has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. This guide provides a comparative analysis of various extraction methods for this compound from its known natural sources. While direct comparative studies on the extraction of this specific ether are limited, this analysis leverages data from studies on the extraction of flavonoids from its source plants to provide a comprehensive overview for researchers.

Natural Sources

This compound has been identified in a variety of plant species, including:

  • Syzygium aromaticum (Clove)

  • Dioscorea bulbifera and Dioscorea hirtiflora

  • Chrysothamnus humilis

  • Citrus Pomace

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. This section compares conventional and modern extraction techniques. The quantitative data presented is primarily for total flavonoid content, which serves as a proxy for the extraction efficiency of this compound.

Data Presentation: Quantitative Comparison of Extraction Methods
Extraction MethodPlant Source (Part)SolventKey ParametersTotal Flavonoid Yield (mg/g DW)PurityEfficiency/TimeReference
Maceration Syzygium aromaticum (Leaves)Ethanol (B145695)Ambient temperature, 72hLower than UAELowerLow/Long[1]
Soxhlet Extraction Dioscorea speciesMethanolBoiling point of solvent, 6-8hModerateModerateModerate/Moderate
Ultrasound-Assisted Extraction (UAE) Syzygium aromaticum (Leaves)85% Ethanol25 min, 70°C, 85% amplitude~146.3 (Extract Yield wt%)Higher than MacerationHigh/Short[1][2]
Ultrasound-Assisted Extraction (UAE) Citrus Peel80% Ethanol20 min, 60°C17.1 (mg QE/g OPW)HighHigh/Short[3]
Microwave-Assisted Extraction (MAE) Citrus Peel80% Ethanol6 min, 373 K13.3 (mg QE/g OPW)HighVery High/Very Short[3]

Note: DW = Dry Weight, QE = Quercetin Equivalents, OPW = Orange Peel Waste. The yields are indicative and can vary based on the specific plant material and experimental conditions.

Experimental Protocols

Maceration (Conventional Method)

Maceration is a simple and widely used conventional extraction technique.

Protocol:

  • Preparation of Plant Material: The plant material (e.g., dried leaves of Syzygium aromaticum) is ground into a fine powder.

  • Extraction: The powdered material is soaked in a suitable solvent (e.g., ethanol) in a sealed container at room temperature. The mixture is left for an extended period (typically 24-72 hours) with occasional agitation.

  • Filtration: The mixture is then filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the filtrate, usually under reduced pressure using a rotary evaporator, to obtain the crude extract.

Soxhlet Extraction (Conventional Method)

Soxhlet extraction is a continuous extraction method that offers higher efficiency than simple maceration.

Protocol:

  • Preparation of Plant Material: The dried and powdered plant material is placed in a thimble made of porous material.

  • Extraction: The thimble is placed in the main chamber of the Soxhlet extractor. The extraction solvent (e.g., methanol) is heated in a distillation flask. The solvent vapor travels up a distillation arm and condenses in a condenser, dripping into the thimble containing the plant material.

  • Siphoning: Once the solvent reaches a certain level in the thimble, it is siphoned back into the distillation flask, carrying the extracted compounds with it. This cycle is repeated multiple times.

  • Concentration: After the extraction is complete, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

Protocol:

  • Preparation of Plant Material: The powdered plant material is suspended in the extraction solvent (e.g., 85% ethanol for clove leaves) in a flask.

  • Ultrasonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is subjected to ultrasonication for a specific duration (e.g., 25 minutes) and at a controlled temperature (e.g., 70°C).

  • Filtration and Concentration: The extract is then filtered and concentrated as described for maceration.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.

Protocol:

  • Preparation of Plant Material: The powdered plant material is mixed with the extraction solvent (e.g., 80% ethanol for citrus peel) in a microwave-safe extraction vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation for a short period (e.g., 6 minutes) at a set temperature (e.g., 373 K).

  • Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered.

  • Concentration: The solvent is removed by evaporation to obtain the crude extract.

Purification of this compound

Following the initial extraction, the crude extract typically requires further purification to isolate this compound. A general workflow for purification is as follows:

Purification_Workflow Crude_Extract Crude Extract Solvent_Partitioning Solvent Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Solvent_Partitioning Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Solvent_Partitioning->Column_Chromatography Preparative_HPLC Preparative HPLC Column_Chromatography->Preparative_HPLC Pure_Compound Pure Kaempferol 3,5-dimethyl ether Preparative_HPLC->Pure_Compound NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p degradation NFkB_active Active NF-κB NFkB_n NF-κB NFkB_active->NFkB_n translocation DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK K35DME This compound K35DME->IKK Inhibition Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_ub Nrf2 Ubiquitination & Degradation Nrf2->Nrf2_ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 K35DME This compound K35DME->Keap1 Activation

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Kaempferol 3,5-dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Kaempferol 3,5-dimethyl ether. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE Category Specific Equipment Purpose Standard
Respiratory Protection N95 or N100 Particulate RespiratorTo prevent inhalation of airborne powder particles.[1]NIOSH Approved
Eye and Face Protection Safety Goggles and Face ShieldTo protect eyes and face from splashes and airborne particles.[1][2]ANSI Z87.1
Hand Protection Chemical-Resistant Gloves (Nitrile, Powder-Free)To prevent skin contact with the chemical. Double gloving is recommended.[1]ASTM F1671
Body Protection Disposable Gown or Lab Coat with Long CuffsTo protect skin and clothing from contamination.[1]AAMI Level 1 or higher
Foot Protection Closed-Toe ShoesTo protect feet from spills and falling objects.ASTM F2413

Operational Plans: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.

1. Preparation and Engineering Controls:

  • Work Area: All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to contain airborne particles.[1]

  • Decontamination: Ensure an eyewash station and safety shower are readily accessible. Prepare a spill kit with appropriate absorbent materials.

2. Weighing and Aliquoting:

  • Minimize Dust: Handle the compound gently to avoid generating dust. Use a dedicated, clean spatula for transferring the powder.

  • Containment: Weigh the powder on wax paper or a weighing boat within the fume hood.

  • Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a damp paper towel to collect any residual powder. Dispose of the towel as hazardous waste.

3. Solution Preparation:

  • Solvent Addition: Slowly add the weighed this compound to the desired solvent in a suitable container to prevent splashing.

  • Mixing: Cap the container securely before mixing or vortexing.

4. Experimental Use:

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and hazard information.

Experimental Workflow and Safety Checkpoints

A Preparation (Don PPE, Prepare Fume Hood) S1 Verify Fume Hood Certification A->S1 Checkpoint B Weighing (Handle gently, minimize dust) S2 Check PPE Integrity (Gloves, Gown) B->S2 Checkpoint C Solution Preparation (Add powder to solvent slowly) S3 Confirm Spill Kit Availability C->S3 Checkpoint D Experimental Use (Use closed systems) S4 Properly Labeled Containers D->S4 Checkpoint E Decontamination & Waste Disposal (Follow disposal plan) S1->B S2->C S3->D S4->E Compound This compound (Powdered Solid) Handling Handling Procedures (Weighing, Solution Prep) Compound->Handling requires PPE Personal Protective Equipment (Gloves, Respirator, Goggles) Handling->PPE necessitates Disposal Waste Management (Segregation, Labeling) Handling->Disposal generates waste for Safety Researcher Safety & Environmental Protection PPE->Safety ensures Disposal->Safety ensures

References

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Retrosynthesis Analysis

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Reactant of Route 1
Kaempferol 3,5-dimethyl ether
Reactant of Route 2
Kaempferol 3,5-dimethyl ether

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